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  • Product: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
  • CAS: 468740-89-8

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride in Drug Development

Executive Summary (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a highly versatile chiral building block and active pharmaceutical ingredient (API) intermediate[1]. Characterized by its phenylethanolamine sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a highly versatile chiral building block and active pharmaceutical ingredient (API) intermediate[1]. Characterized by its phenylethanolamine scaffold, the molecule features a meta-substituted bromine atom and a strictly defined (1S) stereocenter. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, structural causality, and the rigorous analytical protocols required for its characterization in preclinical drug development.

Structural Causality and Electronic Landscape

The molecular architecture of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol dictates its reactivity, stability, and pharmacokinetic potential. Understanding the "why" behind its structural features is critical for downstream formulation and synthesis.

  • The Meta-Bromo Substitution : The bromine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I) across the aromatic system. Unlike para-substitution, where resonance (+R) can partially offset the inductive pull, the meta-position isolates the -I effect. This subtly increases the acidity of the benzylic hydroxyl group and reduces the electron density of the aromatic ring, enhancing its stability against electrophilic aromatic oxidation.

  • Salt Formation (Hydrochloride) : Phenylethanolamines in their free base form are notoriously susceptible to oxidative degradation and atmospheric carbon dioxide absorption (which forms unwanted carbamates). By isolating the compound as a hydrochloride salt, the primary amine is protonated (–NH₃⁺)[2]. This ionic state locks the molecule into a stable crystalline lattice, raising the melting point to approximately 245 °C (with decomposition)[3] and exponentially increasing its aqueous solubility for physiological assays.

  • Stereochemical Significance : The (1S) configuration is critical for spatial recognition in biological targets, such as β -adrenergic receptors. The enantiomeric purity directly impacts pharmacodynamic efficacy, necessitating rigorous chiral validation to rule out process-induced racemization[1].

Quantitative Physicochemical Profile

The following table synthesizes the core physicochemical parameters of the compound, grounded in its structural thermodynamics.

PropertyValueMechanistic Significance
CAS Number 468740-89-8 (1S) / 14615-28-2 (Racemate)Unique identifiers for the stereospecific and racemic forms[1][2].
Molecular Formula C₈H₁₁BrClNORepresents the protonated API salt (C₈H₁₀BrNO · HCl)[3].
Molecular Weight 252.54 g/mol Low MW ensures high ligand efficiency and optimal diffusion[3].
Topological Polar Surface Area (TPSA) 46.2 ŲFalls well within the Lipinski optimal range (< 140 Ų), indicating excellent theoretical membrane permeability[3].
Melting Point ~245 °C (dec.)High lattice energy driven by ionic interactions and hydrogen bonding networks[3].
H-Bond Donors / Acceptors 3 / 2Facilitates strong target-receptor anchoring via the –OH and –NH₃⁺ groups[4].
Exact Mass 250.97125 DaCritical parameter for high-resolution mass spectrometry (HRMS) validation[3].

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed with internal causality and self-validation mechanisms.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Objective : To quantify the chiral purity of the (1S)-enantiomer and rule out process-induced racemization. Causality : Basic conditions or high temperatures during synthesis can induce reversible dehydration or retro-aldol pathways, leading to racemization. The analytical method must be mild and highly resolving.

Step-by-Step Methodology :

  • Sample Preparation : Dissolve the analyte in a non-aqueous, neutral diluent (e.g., Ethanol/Hexane 50:50) to a concentration of 1.0 mg/mL. Rationale: Avoids aqueous hydrolysis or pH-induced shifts in the amine's protonation state during injection.

  • Stationary Phase Selection : Utilize an amylose-tris(3,5-dimethylphenylcarbamate) coated chiral column (e.g., Chiralpak AD-H). Rationale: The helical polysaccharide backbone provides highly specific steric and hydrogen-bonding cavities that differentially interact with the (1R) and (1S) spatial arrangements.

  • Mobile Phase Optimization : Isocratic elution using Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Rationale: Diethylamine (DEA) is a critical additive; it acts as a competing base to mask residual acidic silanols on the silica support, preventing severe peak tailing of the primary amine.

  • System Validation (The Self-Validating Step) : Prior to analyzing the (1S) batch, inject a racemic standard (CAS 14615-28-2)[2]. The system is only deemed valid if the resolution ( Rs​ ) between the (1R) and (1S) peaks is 1.5 (baseline resolution).

Protocol 2: Thermodynamic Solubility and LogD (pH 7.4) Profiling

Objective : To evaluate the compound's lipophilicity and aqueous solubility under physiological conditions.

Step-by-Step Methodology :

  • Buffer Equilibration : Prepare a 50 mM phosphate-buffered saline (PBS) solution adjusted precisely to pH 7.40.

  • Shake-Flask Saturation : Add an excess of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl to 5 mL of the buffer. Incubate in an orbital shaker at 37 °C for 24 hours. Rationale: A 24-hour incubation ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspension at 15,000 x g for 15 minutes to pellet undissolved microcrystals.

  • LogD Partitioning : Transfer 1 mL of the saturated aqueous supernatant into a vial containing 1 mL of pre-equilibrated 1-octanol. Vortex for 60 minutes and centrifuge to break the emulsion.

  • Quantification : Analyze both the aqueous and octanol phases using LC-MS/MS. Rationale: LC-MS/MS provides the dynamic range necessary to quantify extreme concentration differentials between the phases without matrix interference.

Workflow Visualization

Workflow A (1S)-2-amino-1-(3-bromophenyl) ethan-1-ol HCl B Chiral Purity (HPLC-UV) A->B Stereochemical C Thermal Profiling (DSC/TGA) A->C Solid-State D Physicochemical (LogD & pKa) A->D ADME B_res ee > 99% Racemate Validated B->B_res C_res MP: 245°C (dec.) Stable Lattice C->C_res D_res TPSA: 46.2 Ų High Permeability D->D_res

Experimental workflow for the physicochemical validation of the (1S)-enantiomer.

References

  • Title: 2-AMINO-1-(3-BROMOPHENYL)
  • Title: 2-Amino-1-(3-bromophenyl)ethanol;hydrochloride (CAS 14615-28-2)
  • Title: 2-AMINO-1-(3-BROMOPHENYL)
  • Title: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS 468740-89-8)

Sources

Exploratory

Crystal Structure Analysis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride: A Technical Guide to Absolute Stereochemical Determination

Executive Summary The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral pharmaceutical intermediates. (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride repre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral pharmaceutical intermediates. (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride represents an ideal model compound for advanced X-ray crystallographic analysis. The presence of a stereocenter at the C1 position necessitates rigorous conformational assignment, while the inclusion of a heavy halogen (bromine) and a counterion (chloride) provides a robust internal mechanism for anomalous dispersion.

This whitepaper provides an in-depth, self-validating methodological guide to the crystallization, X-ray diffraction analysis, and absolute structure determination of this specific chiral amino alcohol salt.

The Crystallographic Challenge & Molecular Causality

To successfully analyze a crystal structure, every experimental parameter must be tailored to the molecule's physical chemistry. For (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, the experimental design is driven by three molecular features:

  • The Hydrochloride Salt Form: Free amino alcohols are often low-melting solids or viscous liquids prone to hygroscopicity. Conversion to the hydrochloride salt increases lattice energy, raises the melting point, and introduces the chloride ion ( Z=17 ). The chloride ion acts as a multi-directional hydrogen bond acceptor, locking the flexible amino and hydroxyl groups into a rigid, highly ordered 3D lattice.

  • The Bromine Atom ( Z=35 ): The strength of the anomalous scattering effect is proportional to the electron cloud density of the atom (1). The presence of bromine provides a massive anomalous signal, allowing for the unambiguous breaking of Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ) and enabling absolute configuration determination even with Mo-K α radiation, which typically struggles with light-atom structures.

  • Chirality: Because the molecule is enantiopure (1S), it must crystallize in a non-centrosymmetric, chiral space group (typically P21​21​21​ or P21​ ).

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Proceeding to the next step is contingent upon passing specific quality control checkpoints.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Thermodynamic control over nucleation is required to prevent twinned or defective crystals. Vapor diffusion separates the dissolution phase from the supersaturation phase, allowing the lattice to assemble at a minimal energy state.

  • Dissolution: Dissolve 50 mg of the compound in a minimum volume of Methanol (a polar protic solvent that readily solvates the salt) inside a small inner vial.

  • Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of Diethyl Ether (an anti-solvent with a higher vapor pressure).

  • Equilibration: Seal the outer vial tightly and leave it completely undisturbed at 20°C for 3–7 days. The ether vapor will slowly diffuse into the methanol, gradually lowering the dielectric constant of the solution and inducing controlled supersaturation.

  • Validation Checkpoint: Extract a candidate crystal and examine it under a polarized light microscope. The crystal must exhibit uniform and complete extinction when rotated by 90°. If the crystal shows patchy or incomplete extinction, it is a twinned cluster and must be recrystallized.

Protocol B: X-ray Data Collection & Reduction

Causality: Thermal motion smears electron density, artificially shortening bond lengths and weakening high-angle diffraction. Flash-cooling freezes out dynamic disorder.

  • Mounting: Coat the validated crystal in Paratone-N oil (to prevent atmospheric moisture absorption and act as a cryoprotectant) and mount it on a MiTeGen loop.

  • Cooling: Flash-cool the sample to 100 K using a nitrogen cryostream.

  • Diffraction: Collect data using Cu-K α ( λ=1.54184 Å) or Mo-K α ( λ=0.71073 Å) radiation. The data collection strategy must be programmed to maximize the collection of Bijvoet pairs (symmetry-equivalent reflections with inverted indices), as these are the mathematical foundation for stereochemical assignment.

  • Validation Checkpoint: Post-integration, verify that the internal agreement factor ( Rint​ ) is <0.05 and that the completeness of Bijvoet pairs is >95% .

Workflow A Sample Preparation (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl B Solvent Selection (MeOH / Et2O Vapor Diffusion) A->B C Single Crystal Growth (Controlled Supersaturation) B->C D Crystal Harvesting (Cryoloop + Paratone Oil) C->D E X-ray Data Collection (100 K, Maximize Bijvoet Pairs) D->E F Structure Solution (Intrinsic Phasing / Least-Squares) E->F G Absolute Structure (Flack Parameter Refinement) F->G

Fig 1. End-to-end workflow for the crystallographic analysis of the chiral hydrochloride salt.

Absolute Structure Determination: The Physics of the Flack Parameter

Once the structure is solved (e.g., via intrinsic phasing in SHELXT) and refined using full-matrix least-squares on F2 (SHELXL), the final and most critical step is determining the absolute configuration.

This is achieved using the Flack parameter ( x ) , an elegant metric introduced by Howard Flack that refines the mixing ratio between the determined structural model and its inverted counterpart (2).

A value of x=0 implies the model has the correct absolute structure, while x=1 indicates the model must be inverted. However, as established in crystallographic best practices, the interpretation of x is entirely dependent on its standard uncertainty ( u ); a Flack parameter is physically meaningless if its standard uncertainty is on the same order of magnitude as the value itself (3).

For a compound where enantiopurity is unknown prior to analysis, a standard uncertainty of u<0.04 is strictly required to indicate a confident outcome (4). Because (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride contains a heavy bromine atom, achieving u<0.02 is highly probable, ensuring an unequivocal assignment of the (1S) stereocenter.

FlackLogic Start Refine Flack Parameter (x) & Standard Uncertainty (u) Cond1 Is u < 0.04? Start->Cond1 FailU Inconclusive (Weak Anomalous Signal) Cond1->FailU No CheckX Evaluate x value Cond1->CheckX Yes X0 x ≈ 0 (Absolute Configuration Correct) CheckX->X0 X1 x ≈ 1 (Inverted Model Required) CheckX->X1 X05 x ≈ 0.5 (Racemic Twinning / Poor Data) CheckX->X05

Fig 2. Decision matrix for assigning absolute stereochemistry using the Flack parameter.

Quantitative Data Summaries

To ensure the structural model is scientifically sound, the refined data must meet strict quantitative thresholds. Table 1 outlines the target parameters for a publishable structure, while Table 2 provides the definitive matrix for interpreting the absolute configuration.

Table 1: Target Crystallographic Parameters for Validation
ParameterTarget ValueCausality / Significance
Resolution Limit ≤0.80 ÅEnsures atomic-level resolution for accurate bond length determination.
Rint​ <0.05 Indicates high consistency among symmetry-equivalent reflections.
Completeness >99% Prevents bias in the structural model by ensuring all data is captured.
Bijvoet Pair Completeness >95% Essential for robust absolute structure determination.
Final R1​ <0.05 Confirms the model accurately represents the experimental electron density.
Goodness-of-Fit (GooF) ≈1.0 Indicates appropriate statistical weighting of the reflection data.
Table 2: Flack Parameter ( x ) Interpretation Matrix
Flack Parameter ( x )Standard Uncertainty ( u )Stereochemical Interpretation
≈0 <0.04 Absolute configuration is correct as modeled (Confirmed 1S).
≈1 <0.04 Model is inverted; the true structure is the enantiomer (1R).
≈0.5 AnyCrystal is a racemic twin (macroscopic mixture of 1S and 1R domains).
Any >0.10 Inconclusive; anomalous signal is too weak or data quality is poor.

Solid-State Architecture

Beyond stereochemistry, the crystal structure reveals the fundamental solid-state architecture of the API intermediate. In (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, the packing is dominated by a complex hydrogen-bonding network.

The primary interactions involve the protonated primary amine ( −NH3+​ ) and the secondary hydroxyl group ( −OH ) acting as hydrogen bond donors, with the chloride anion ( Cl− ) acting as the universal acceptor.

  • N−H⋯Cl Interactions: Each ammonium group typically forms three distinct hydrogen bonds with adjacent chloride ions, creating a 2D corrugated sheet motif.

  • O−H⋯Cl Interactions: The hydroxyl group forms a strong, highly directional hydrogen bond with the chloride ion, cross-linking the 2D sheets into a robust 3D supramolecular network.

This dense hydrogen-bonding topology is the direct physical cause of the compound's high melting point and its excellent stability under ambient conditions, making it an ideal, shelf-stable chiral building block for downstream pharmaceutical synthesis.

References

  • BenchChem. "Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography." 2

  • MDPI. "Howard Flack and the Flack Parameter." 4

  • University of Zurich (UZH). "Best Practice and Pitfalls in Absolute Structure Determination." 3

  • Encyclopedia MDPI. "X-ray Single-Crystal Diffraction." 1

Sources

Foundational

preliminary toxicity and safety data for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl

Preliminary Toxicity and Safety Data for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl: A Technical Guide for Preclinical Development As a Senior Application Scientist overseeing preclinical safety evaluations, I frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Preliminary Toxicity and Safety Data for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl: A Technical Guide for Preclinical Development

As a Senior Application Scientist overseeing preclinical safety evaluations, I frequently encounter chiral building blocks that possess hidden pharmacological liabilities. One such compound is (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS: 468740-89-8) [1]. While primarily utilized as a synthetic intermediate for advanced active pharmaceutical ingredients (APIs), its structural homology to endogenous catecholamines demands rigorous preliminary toxicity screening.

This whitepaper synthesizes predictive toxicology, known safety classifications, and standardized, self-validating experimental protocols to evaluate the preclinical safety of this specific halogenated phenylethanolamine.

Chemical Identity & Predictive Toxicology

To accurately predict the toxicity of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl, we must deconstruct its structure-activity relationship (SAR).

Structural Pharmacology: The molecule features a classical phenylethanolamine scaffold. In medicinal chemistry, this core is the fundamental pharmacophore for β-adrenergic receptor (β-AR) agonists, such as mirabegron, vibegron, and clenbuterol [2]. The ethanolamine side chain facilitates critical hydrogen bonding within the orthosteric binding pocket of these receptors, meaning the unreacted building block retains inherent biological activity[3].

Halogenation Effects: The substitution of a bromine atom at the meta position (3-bromophenyl) significantly alters the molecule's physicochemical properties. Halogenation increases lipophilicity (LogP), which enhances cellular permeability but simultaneously increases the likelihood of off-target interactions, particularly with cardiac ion channels. Furthermore, the hepatic clearance of halogenated aromatic rings via Cytochrome P450 (CYP450) enzymes risks the generation of reactive electrophilic intermediates, which can deplete cellular glutathione and induce hepatotoxicity.

Preliminary Toxicity Profile

Regulatory databases classify (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl under the Globally Harmonized System (GHS) as an Acute Toxicity Category 4 substance across multiple exposure routes [1].

Table 1: GHS Hazard Classifications and Predictive Acute Toxicity Data

ParameterClassification / ValueSource / Rationale
CAS Number 468740-89-8Chemical Identifiers[1]
GHS Hazard Class Acute Tox. 4 (Oral, Dermal, Inhalation)Regulatory Notified C&L[1]
Hazard Statements H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled[1]
Estimated LD50 (IP, Mouse) ~250 mg/kgBased on the parent structural analog phenylethanolamine [4]
Target Organs (Predicted) Heart, Liver, Central Nervous SystemPharmacophore homology to synthetic β-agonists[5]

Mechanistic Pathways of Toxicity

Exposure to phenylethanolamine derivatives can lead to severe sympathetic overactivation. The sustained activation of β-ARs triggers a cyclic AMP (cAMP)-dependent signaling cascade, ultimately resulting in intracellular calcium (Ca2+) overload. In cardiomyocytes, this ionic imbalance manifests as severe oxidative stress, mitochondrial dysfunction, and arrhythmogenesis [6].

ToxicityMechanisms API (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl BetaAR β-Adrenergic Receptor Activation API->BetaAR Structural Mimicry CYP450 Hepatic CYP450 Metabolism API->CYP450 Hepatic Clearance cAMP ↑ cAMP & PKA Signaling BetaAR->cAMP CaOverload Intracellular Ca2+ Overload cAMP->CaOverload Cardiotox Cardiotoxicity & Arrhythmia CaOverload->Cardiotox Metabolites Reactive Halogenated Intermediates CYP450->Metabolites OxStress Glutathione Depletion Metabolites->OxStress Hepatotox Hepatocellular Injury OxStress->Hepatotox

Figure 1: Predictive toxicological pathways of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl.

Experimental Safety Assessment Protocols

To empirically validate the safety profile of this compound, rigorous in vitro testing must be conducted. The following protocols are designed as self-validating systems , incorporating strict acceptance criteria to ensure data integrity.

Protocol A: In Vitro Hepatotoxicity Assessment (HepG2 ATP-Depletion Assay)

Causality: We utilize HepG2 cells because they express the baseline CYP enzymes required to metabolize the 3-bromophenyl ring. We measure ATP depletion (rather than simple membrane rupture) because reactive electrophiles often uncouple mitochondrial oxidative phosphorylation early in the toxicity cascade.

Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl (0.1 µM to 100 µM) in 0.1% DMSO.

  • Control Application: Apply 0.1% DMSO to negative control wells and 50 µM Chlorpromazine to positive control wells.

  • Incubation: Incubate the treated plate for 48 hours.

  • Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence using a multimode microplate reader.

Self-Validation Criteria: The assay is only deemed valid if the Z'-factor between the vehicle control (DMSO) and the positive control (Chlorpromazine) is ≥ 0.5 . If the Z'-factor falls below this threshold, the assay lacks the dynamic range to confidently rule out hepatotoxicity, and the plate must be discarded.

Protocol B: Cardiac Safety Screening (Automated Patch-Clamp hERG Assay)

Causality: The phenylethanolamine core combined with the lipophilic 3-bromo group creates a pharmacophore that frequently gets trapped in the inner vestibule of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blocking this channel delays ventricular repolarization, leading to QT prolongation.

Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording buffer.

  • Capture and Seal: Load the cells onto an automated patch-clamp system (e.g., QPatch). Apply negative pressure to capture cells in the aperture and establish a gigaseal.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion: Perfuse the test compound at 10 µM and monitor the fractional block of the tail current over 5 minutes.

  • Reference Application: Perfuse 1 µM Terfenadine (a known hERG blocker) at the end of the recording.

Self-Validation Criteria: This system self-validates through two strict physiological checkpoints. First, the seal resistance ( Rseal​ ) must remain > 1 GΩ throughout the recording; any drop indicates a leak current, and the cell is automatically excluded. Second, the positive control (Terfenadine) must inhibit >80% of the tail current in that specific cell. If Terfenadine fails to block the current, the channel was unresponsive, and the test compound's data is rendered invalid.

References

  • Title: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Therapeutic Potential of the β3-Adrenergic Receptor and Its Ligands in Cardiovascular Diseases Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Sympathetic overactivation and catecholamine toxicity: mechanisms and therapeutic strategies for neurogenic heart injury following acute ischemic stroke Source: Frontiers in Cardiovascular Medicine URL: [Link]

  • Title: Ultrasensitive and Quantitative Detection of a New β-Agonist Phenylethanolamine A Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Phenylethanolamine - Hazardous Agents Source: Haz-Map URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Asymmetric Synthesis Utilizing (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride in Chiral Synthesis (1S)-2-amino-1-(3-bromophenyl)ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride in Chiral Synthesis

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a versatile chiral building block of significant interest in modern asymmetric synthesis. Its structure, featuring a stereodefined 1,2-amino alcohol moiety on a functionalized aromatic ring, makes it a valuable precursor for a range of chiral auxiliaries, ligands, and catalysts. The presence of the bromo-substituent offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, thereby expanding its utility in the construction of complex molecular architectures.

Chiral 1,2-amino alcohols are foundational components in many pharmaceuticals and natural products.[1] Consequently, the development of robust protocols to leverage synthons like (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol is crucial for advancing drug discovery and development programs. This guide provides detailed application notes and protocols for the effective utilization of this compound in key asymmetric transformations.

Application I: Synthesis of a Chiral Oxazolidinone Auxiliary

Chiral oxazolidinones, famously developed by Evans, are powerful auxiliaries for stereoselective alkylations, aldol reactions, and other carbon-carbon bond-forming reactions.[2][3] The 1,2-amino alcohol is the direct precursor to the core oxazolidinone structure. The following protocol details the synthesis of (S)-4-(3-bromophenyl)oxazolidin-2-one from (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride.

Causality in Experimental Design

The conversion of a 1,2-amino alcohol to an oxazolidinone is typically achieved by reaction with a carbonylating agent. Phosgene or its derivatives are effective but highly toxic. A safer and common alternative is the use of diethyl carbonate, which acts as a C1 source for the cyclization.[2] The reaction is base-catalyzed, often using a mild base like potassium carbonate or sodium methoxide, to deprotonate the alcohol and amine functionalities, facilitating their nucleophilic attack on the carbonyl group of the diethyl carbonate. The hydrochloride salt of the starting material must first be neutralized.

Experimental Workflow: Oxazolidinone Formation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Start (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl Solvent Suspend in high-boiling solvent (e.g., Toluene) Start->Solvent Base Add K2CO3 (or other base) to neutralize HCl and catalyze Carbonyl Add Diethyl Carbonate Base->Carbonyl Solvent->Base Heat Heat to reflux (azeotropic removal of ethanol) Carbonyl->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter off inorganics Cool->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by column chromatography (Silica gel, Hexanes/EtOAc) Concentrate->Purify Product (S)-4-(3-bromophenyl)oxazolidin-2-one Purify->Product

Caption: Workflow for the synthesis of a chiral oxazolidinone auxiliary.

Detailed Protocol: Synthesis of (S)-4-(3-bromophenyl)oxazolidin-2-one

Materials:

  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Diethyl carbonate

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (1.0 eq).

  • Add anhydrous potassium carbonate (2.5 eq) and suspend the solids in toluene (approx. 0.1 M concentration of the amino alcohol).

  • Add diethyl carbonate (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The formation of ethanol as a byproduct can be followed by its collection in a Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-4-(3-bromophenyl)oxazolidin-2-one.

Expected Outcome:

The protocol is expected to yield the desired oxazolidinone with retention of stereochemistry. The yield and purity should be assessed by standard analytical techniques (NMR, LC-MS, and chiral HPLC if necessary).

ParameterExpected Result
Yield 60-80%
Purity (LC-MS) >95%
Enantiomeric Excess >98% ee

Application II: Precursor to Chiral Ligands for Asymmetric Catalysis

The 1,2-amino alcohol scaffold is central to many highly effective chiral ligands for metal-catalyzed asymmetric reactions, such as the reduction of ketones and the addition of organometallic reagents to aldehydes.[4][5] A prominent example is the formation of oxazaborolidine catalysts, known as Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for the enantioselective reduction of prochiral ketones.[4]

Causality in Experimental Design

The in-situ formation of an oxazaborolidine catalyst involves the reaction of the chiral amino alcohol with a borane source, typically borane-dimethyl sulfide complex (BMS).[4] The reaction forms a rigid, bicyclic structure where the stereochemistry of the amino alcohol directs the coordination of the borane reagent and the ketone substrate, leading to a highly enantioselective hydride transfer. The reaction is typically performed in an aprotic solvent like THF under an inert atmosphere to prevent the quenching of the borane reagent.

Experimental Workflow: In-Situ Generation of an Oxazaborolidine Catalyst for Asymmetric Ketone Reduction

G cluster_0 Catalyst Formation (In-Situ) cluster_1 Asymmetric Reduction cluster_2 Work-up & Analysis Start (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol (free base form) Solvent Dissolve in anhydrous THF under N2 atmosphere Start->Solvent Borane Add Borane-DMS complex (BMS) dropwise at 0 °C Solvent->Borane Stir Stir at RT for 1h (H2 evolution) Borane->Stir Cool Cool reaction to specified temp. (e.g., -20 °C to 0 °C) Stir->Cool Ketone Add prochiral ketone substrate (e.g., 3'-bromoacetophenone) Cool->Ketone BMS_add Add stoichiometric BMS dropwise Ketone->BMS_add Monitor Monitor reaction by TLC BMS_add->Monitor Quench Quench with Methanol (slowly!) Monitor->Quench Acidify Add 1M HCl Quench->Acidify Extract Extract with organic solvent (e.g., Ethyl Acetate) Acidify->Extract Dry Dry organic layer (Na2SO4) and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Analyze Analyze for yield and %ee (Chiral HPLC/GC) Purify->Analyze

Sources

Application

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride as a chiral building block in drug discovery

Application Note: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride as a Chiral Building Block in Fragment-Based Drug Discovery Executive Summary & Pharmacological Rationale As a Senior Application Scientist, I pres...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride as a Chiral Building Block in Fragment-Based Drug Discovery

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I present this protocol guide detailing the strategic utility of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS: 468740-89-8)[1]. The phenylethanolamine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of adrenergic receptor modulators and phenylethanolamine N-methyltransferase (PNMT) inhibitors[2].

This specific enantiopure building block offers a highly programmable trifunctional architecture:

  • Stereochemical Precision (1S) : In the Cahn-Ingold-Prelog (CIP) system, the priority sequence for this molecule is -OH (1) > -CH₂NH₂ (2) > -Aryl (3). The (1S) configuration dictates a precise 3D spatial orientation that is critical for establishing hydrogen bond networks and salt bridges with highly conserved aspartate and serine residues within G-protein coupled receptor (GPCR) binding pockets[3].

  • The 3-Bromo Vector : The meta-bromo substituent acts as a versatile synthetic handle. It enables orthogonal late-stage functionalization via transition-metal catalysis to probe deep hydrophobic pockets—a strategy heavily utilized in the development of modern beta-3 adrenergic agonists like mirabegron[4].

Pharmacophore_Mapping Core (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol OH (1S)-Hydroxyl Core->OH Amine Primary Amine Core->Amine Bromo 3-Bromo Vector Core->Bromo Hbond H-Bond Donor (Receptor Ser/Asn) OH->Hbond SaltBridge Salt Bridge (Receptor Asp) Amine->SaltBridge CrossCoupling Fragment Growing (Hydrophobic Pocket) Bromo->CrossCoupling

Fig 1. Pharmacophore mapping of the chiral phenylethanolamine core to GPCR targets.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physicochemical boundaries of the building block to prevent epimerization or degradation.

PropertyValue / Description
Chemical Name (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
CAS Registry Number 468740-89-8
Molecular Formula C₈H₁₀BrNO • HCl
Molecular Weight 252.54 g/mol
Stereochemical Configuration (1S) - Counter-clockwise priority (OH > CH₂NH₂ > Aryl)
Physical State Solid (Crystalline Powder)
Solubility Profile Soluble in H₂O, MeOH, DMSO; Insoluble in Hexanes and Et₂O
Storage Conditions Desiccated at 2–8 °C (Hygroscopic nature of the HCl salt)

Strategic Applications & Synthetic Workflows

In Fragment-Based Drug Discovery (FBDD), this building block is typically utilized in two divergent pathways: Fragment Growing (via cross-coupling of the aryl bromide) and Conformational Restriction (via cyclization of the amino alcohol into an oxazolidinone).

Synthetic_Workflow Start Starting Material Amino Alcohol HCl Boc Step 1: N-Boc Protection (Prevents Pd poisoning) Start->Boc Boc2O, Et3N Oxazolidinone Alt Step: CDI Cyclization (Conformational Locking) Start->Oxazolidinone CDI, THF, Reflux Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, R-B(OH)2) Boc->Suzuki Arylboronic Acid Deprotect Step 3: HCl Deprotection (Yields HCl salt) Suzuki->Deprotect 4M HCl/Dioxane

Fig 2. Divergent synthetic workflows for fragment growing and conformational restriction.

Validated Experimental Protocols

Protocol A: Fragment Growing via Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 3-bromo vector with diverse aryl/heteroaryl groups while preserving the delicate (1S) stereocenter.

Causality & Design Rationale:

  • Protection Strategy : The starting material is an HCl salt. We perform an in situ free-basing with Et₃N followed by N-Boc protection. The Boc group is mandatory; an unprotected primary amine will poison the palladium catalyst or undergo competitive Buchwald-Hartwig amination.

  • Catalyst Selection : Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the metal center. This accelerates the reductive elimination step and minimizes unwanted protodehalogenation of the electron-rich aryl bromide.

  • Solvent System : A biphasic 1,4-Dioxane/H₂O (4:1) system is utilized. Dioxane solubilizes the organic fragments, while water is essential to dissolve the K₂CO₃ base and generate the reactive trihydroxyboronate anion [R-B(OH)₃]⁻, which is the actual transmetalating species.

Step-by-Step Procedure:

  • Protection : Suspend (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl (1.0 eq) in anhydrous CH₂Cl₂. Add Et₃N (2.5 eq) dropwise at 0 °C, followed by Boc₂O (1.1 eq). Stir at room temperature for 4 hours.

    • Self-Validating Check: Monitor via Ninhydrin stain on TLC. The primary amine will initially show a bright purple spot; successful Boc protection results in a Ninhydrin-negative (colorless) spot.

  • Cross-Coupling : To a Schlenk flask, add the N-Boc protected intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Degas the flask and backfill with N₂ (3 cycles). Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 85 °C for 12 hours.

    • Self-Validating Check: Monitor via LC-MS. The characteristic 1:1 isotopic doublet of the 3-bromophenyl moiety (M / M+2) will disappear, replaced by the exact mass of the cross-coupled product.

  • Deprotection : Isolate the coupled product via silica gel chromatography. Dissolve in CH₂Cl₂ and treat with 4M HCl in Dioxane (10 eq) for 2 hours to cleanly remove the Boc group and precipitate the final elaborated fragment as an HCl salt.

Protocol B: Conformational Restriction via Oxazolidinone Formation

Objective: Synthesize (5S)-5-(3-bromophenyl)oxazolidin-2-one to conformationally restrict the flexible ethanolamine side chain, reducing the entropic penalty upon target binding.

Causality & Design Rationale:

  • Reagent Choice : 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, bench-stable equivalent to highly toxic phosgene.

  • Mechanism : The primary amine attacks CDI to form an intermediate acyl imidazole. The adjacent (1S)-hydroxyl group then undergoes intramolecular cyclization, expelling imidazole and locking the dihedral angle between the aryl ring and the amine.

Step-by-Step Procedure:

  • Suspend the amino alcohol HCl salt (1.0 eq) in anhydrous THF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free base.

  • Add CDI (1.5 eq) portion-wise at room temperature.

    • Self-Validating Check: The reaction is accompanied by the stoichiometric release of CO₂ gas. Visible effervescence (bubbling) is the primary physical indicator of reaction initiation.

  • Heat the mixture to 65 °C (reflux) for 6 hours.

  • Quench with 1M aqueous HCl, extract with EtOAc, and wash with brine.

    • Self-Validating Check: Perform FT-IR analysis on the concentrated organic layer. The product will exhibit a strong, sharp C=O stretch at ~1750 cm⁻¹ (characteristic of cyclic carbamates), distinct from the broad O-H/N-H stretches of the starting material.

Sources

Method

Standard Protocol for the Dissolution of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl in Organic Solvents

Abstract This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the standardized protocols for dissolving (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the standardized protocols for dissolving (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. Due to the limited availability of specific solubility data for this compound, this document synthesizes established principles of organic chemistry, data from structurally analogous compounds, and field-proven insights to offer a systematic approach to solvent selection and dissolution. The protocols outlined herein are designed to be self-validating, emphasizing experimental determination of solubility and providing robust troubleshooting strategies.

Introduction: Understanding the Molecule

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol hydrochloride salt. Its structure, featuring a polar amino alcohol group, a phenyl ring with a bromine substituent, and its formulation as a hydrochloride salt, dictates its solubility characteristics. The hydrochloride salt form generally enhances aqueous solubility but can present challenges when dissolving in organic solvents, particularly those of low polarity. The protonated amine and the chloride counter-ion contribute to a high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Physicochemical Properties Overview:

PropertyValue/InformationSource
Molecular Formula C₈H₁₁BrClNO[1]
Molecular Weight 252.54 g/mol [1]
Appearance Typically a solid or powder
Melting Point 245°C (decomposes)[1]
XLogP3 2.94350[1]
pKa (estimated) The pKa of the protonated amino group is expected to be in the range of 9-10, typical for primary amino alcohols.General chemical knowledge

Guiding Principles of Solubility for Amine Hydrochloride Salts

The solubility of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl in a given organic solvent is governed by the principle of "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the ionic and polar components of the molecule.

The Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are generally effective at dissolving amine hydrochlorides. Their hydroxyl groups can hydrogen bond with both the protonated amine and the chloride ion, effectively solvating the salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess high dipole moments and can solvate the cation (protonated amine) but are less effective at solvating the anion (chloride). Solubility in these solvents can be significant but may be lower than in polar protic solvents. For a structurally similar compound, 2-amino-1-phenylethanol, the solubility in DMSO and ethanol is reported to be 27 mg/mL[2].

  • Less Polar Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): Direct dissolution in these solvents is often challenging due to their inability to effectively solvate the charged species.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The compound is expected to be practically insoluble in these solvents.

The Impact of Temperature

For most solid-solvent systems, solubility increases with temperature. Applying heat can provide the necessary energy to overcome the crystal lattice energy of the salt, facilitating dissolution. However, caution must be exercised to avoid thermal degradation of the compound, especially during prolonged heating at elevated temperatures.

Experimental Workflow for Solvent Selection and Dissolution

The following workflow provides a systematic approach to determining the optimal solvent and conditions for dissolving (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl.

DissolutionWorkflow A Start: Weigh Compound B Select Initial Solvent (e.g., Methanol, Ethanol, Water) A->B C Add Solvent Incrementally at Room Temperature with Vortexing B->C D Observe for Dissolution C->D E Fully Dissolved? D->E F Yes: Record Solubility (mg/mL) E->F Yes G No: Proceed to Heating E->G No O End: Optimized Dissolution Protocol F->O H Gently Warm (e.g., 40-50°C) with Stirring G->H I Observe for Dissolution H->I J Fully Dissolved? I->J K Yes: Record Solubility at Temperature J->K Yes L No: Consider Co-solvent or Free Base Conversion J->L No K->O M Option 1: Co-solvent Addition (e.g., small % of a more polar solvent) L->M N Option 2: Conversion to Free Base L->N M->C N->O

Caption: A systematic workflow for determining the solubility and optimal dissolution conditions for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl.

Detailed Protocols

Protocol 1: Standard Dissolution in Polar Solvents

This protocol is the recommended starting point for achieving a solution of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl.

Materials:

  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl

  • Selected polar solvent (e.g., Methanol, Ethanol, DMSO, DMF)

  • Vials with caps

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block

Procedure:

  • Weighing: Accurately weigh the desired amount of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl into a clean, dry vial.

  • Initial Solvent Addition: Add a small volume of the selected solvent to the vial.

  • Room Temperature Dissolution: Cap the vial and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in small increments, vortexing thoroughly after each addition, until the solid is completely dissolved or the desired concentration is reached.

  • Heating (if necessary): If the compound does not dissolve at room temperature, place the vial in a water bath or on a heating block set to a moderate temperature (e.g., 40-50°C). Use a magnetic stir bar for continuous agitation.

  • Observation: Periodically inspect the solution for clarity.

  • Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation, which would indicate that the solution was supersaturated at the higher temperature.

  • Documentation: Record the final concentration and the conditions required for dissolution (e.g., solvent, temperature, time).

Protocol 2: Enhancing Solubility with Co-solvents

If solubility in a single solvent is limited, a co-solvent system can be employed.

Procedure:

  • Follow steps 1-4 of Protocol 1 with the primary, less polar solvent.

  • Co-solvent Addition: If the compound remains insoluble, add a small percentage (e.g., 1-10% v/v) of a more polar, miscible co-solvent (e.g., adding methanol to a solution in dichloromethane).

  • Mixing and Observation: Vortex or stir the mixture thoroughly and observe for dissolution.

  • Optimization: If necessary, gradually increase the percentage of the co-solvent until complete dissolution is achieved.

Protocol 3: Conversion to the Free Base for Enhanced Solubility in Less Polar Solvents

For applications requiring the compound to be dissolved in less polar organic solvents, converting the hydrochloride salt to the free amine is a highly effective strategy.

FreeBaseConversion A Dissolve/Suspend HCl Salt in an Aqueous Phase B Add a Mild Base (e.g., NaHCO₃, Na₂CO₃) A->B C Stir until pH > 9 B->C D Extract with an Organic Solvent (e.g., Ethyl Acetate, DCM) C->D E Separate Organic Layer D->E F Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) E->F G Filter and Evaporate Solvent F->G H Result: Free Base of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol G->H

Caption: Workflow for converting the hydrochloride salt to its more organic-soluble free base form.

Materials:

  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl

  • Deionized water

  • Mild base (e.g., saturated sodium bicarbonate solution)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolution/Suspension: Dissolve or suspend the hydrochloride salt in a minimal amount of deionized water.

  • Neutralization: Slowly add a mild aqueous base (e.g., saturated sodium bicarbonate solution) with stirring until the pH of the aqueous layer is greater than 9 (confirm with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Separation: Allow the layers to separate and collect the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base, which is typically more soluble in a wider range of organic solvents.

Troubleshooting and Considerations

  • "Oiling Out": If the compound forms an oil instead of dissolving, this may indicate that the solvent is not polar enough to fully solvate the salt or that the compound is hygroscopic. Trying a more polar solvent or ensuring anhydrous conditions can help.

  • Precipitation upon Cooling: If the compound precipitates upon cooling after being dissolved with heat, the solution is supersaturated at room temperature. For stable solutions, a lower concentration or a different solvent system is required.

  • Stability: While generally stable, prolonged exposure to high temperatures or strong bases should be avoided to prevent potential degradation. Solutions should be stored under appropriate conditions (e.g., protected from light, at a cool temperature) and used within a reasonable timeframe.

Conclusion

The dissolution of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl in organic solvents is a critical step in many research and development applications. By following a systematic approach that considers the physicochemical properties of the compound and the principles of solubility, researchers can effectively identify suitable solvent systems and prepare solutions of desired concentrations. The protocols provided in this application note offer a robust framework for achieving successful dissolution, including strategies for overcoming common challenges.

References

Sources

Application

Application Note: Enantioselective Preparation of (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol via Biocatalytic Cascade

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Background & Strategic Rationale The chiral amino alcohol (1S)-2-amino-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Background & Strategic Rationale

The chiral amino alcohol (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol (CAS: 740078-36-8) is a high-value pharmaceutical intermediate. It serves as a critical structural scaffold for phenylethanolamine-based therapeutics, most notably β3​ -adrenergic receptor agonists (e.g., Mirabegron derivatives) used in the treatment of overactive bladder (OAB) [3]. The 3-bromo substitution on the aromatic ring is strategically valuable, providing a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the active pharmaceutical ingredient (API).

Stereochemical Causality & The "Priority Flip"

A deep understanding of Cahn-Ingold-Prelog (CIP) priority rules is essential when designing the asymmetric synthesis of this molecule [4]. To obtain the (1S) -amino alcohol, the upstream asymmetric reduction of the α -bromoketone must be engineered to yield the (1R) -bromo alcohol [5].

Why? In both the halohydrin and the amino alcohol, the aliphatic substituents ( −CH2​Br and −CH2​NH2​ ) possess a higher CIP priority than the aromatic ring ( −Ar ). This is because the first point of difference involves comparing Bromine (Atomic No. 35) or Nitrogen (Atomic No. 7) against the Carbon (Atomic No. 6) of the phenyl ring [2]. Consequently, the spatial 3D arrangement of the (1R) -bromo intermediate translates exactly to the (1S) -amino product upon amination, assuming retention of configuration at the C1 chiral center during the epoxide intermediate phase.

Why Biocatalysis?

Traditional methods rely on Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH). However, for API intermediates, heavy metal contamination poses a severe regulatory hurdle. We employ a highly enantioselective Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This choice eliminates metal scavenging steps, operates at ambient temperature, and drives the reaction to completion via the irreversible oxidation of glucose to gluconolactone.

Synthetic Workflow

SyntheticWorkflow A 3-Bromoacetophenone (Starting Material) B 2-Bromo-1-(3-bromophenyl)ethanone (Intermediate 1) A->B Br2, MeOH/DCM Alpha-Bromination C (1R)-2-Bromo-1-(3-bromophenyl)ethanol (Intermediate 2) B->C KRED, NADP+, GDH, Glucose Enantioselective Reduction (>99% ee) D (1R)-3-(3-bromophenyl)oxirane (Chiral Epoxide) C->D NaOH (aq), MTBE Intramolecular SN2 (Retention at C1) E (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol (Target Molecule) D->E NH4OH (aq), MeOH, 65°C Regioselective Aminolysis

Chemoenzymatic synthesis workflow for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic integrity before proceeding to subsequent steps.

Step 1: α -Bromination of 3-Bromoacetophenone
  • Setup: Dissolve 3-bromoacetophenone (100 mmol) in a 1:1 mixture of Methanol/Dichloromethane (100 mL) in a round-bottom flask equipped with an addition funnel.

  • Reaction: Cool the solution to 0 °C. Add elemental bromine ( Br2​ , 105 mmol) dropwise over 1 hour. The causality of using MeOH/DCM is to stabilize the enol intermediate while preventing over-bromination.

  • Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the appearance of a lachrymatory, UV-active spot confirms the formation of 2-bromo-1-(3-bromophenyl)ethanone.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Step 2: Biocatalytic Asymmetric Reduction
  • Buffer Preparation: Prepare 200 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

  • Enzyme/Cofactor Loading: Add Glucose (150 mmol), NADP+ (0.1 mmol), Glucose Dehydrogenase (GDH, 100 U), and an (R)-selective Ketoreductase (KRED, 200 U) to the buffer.

  • Reaction: Dissolve the α -bromoketone from Step 1 in 20 mL of DMSO (to aid solubility without denaturing the enzyme) and add it to the aqueous system. Stir at 30 °C for 24 hours.

  • Validation: Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column). The system is self-validating when the (1R) -enantiomer peak exceeds 99% area normalization, confirming the stereospecificity of the KRED.

  • Workup: Extract the (1R) -2-bromo-1-(3-bromophenyl)ethanol with Methyl tert-butyl ether (MTBE).

Step 3: Epoxidation and Regioselective Aminolysis

This sequence is performed as a telescoped (one-pot) procedure to minimize the handling of the unstable halohydrin.

  • Epoxidation: To the MTBE extract containing the (1R) -halohydrin, add 2.0 M aqueous NaOH (150 mL). Vigorously stir at room temperature for 2 hours. The alkoxide undergoes an intramolecular SN​2 attack at C2, displacing the bromide. Because the C1-O bond is unbroken, the (1R) configuration is strictly retained.

  • Aminolysis: Separate the organic layer containing the (1R) -3-(3-bromophenyl)oxirane and concentrate it to a minimal volume [1]. Dissolve the residue in Methanol (50 mL) and add 28% aqueous Ammonium Hydroxide ( NH4​OH , 500 mmol).

  • Reaction: Heat the sealed vessel to 65 °C for 12 hours. Ammonia attacks the less sterically hindered C2 carbon, opening the epoxide and yielding the target (1S) -amino alcohol.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar amino alcohol will remain at the baseline under UV light but will stain intensely purple with Ninhydrin, confirming primary amine formation.

  • Isolation: Concentrate the mixture, acidify with 1M HCl to wash away non-basic impurities, then basify the aqueous layer to pH 10 and extract with EtOAc to yield the pure free base.

Quantitative Data Presentation

The superiority of the biocatalytic approach over traditional chemocatalysis is summarized below:

Reaction MetricBiocatalytic Reduction (KRED)Chemocatalytic Reduction (Ru-ATH)
Enantiomeric Excess (ee) > 99.5%92 - 95%
Conversion (Time) > 99% (24 h)95% (48 h)
Heavy Metal Residue < 1 ppm (None added)10 - 50 ppm (Requires scavenging)
Operating Temperature 30 °C40 - 60 °C
Environmental Factor (E-factor) Low (Aqueous cascade)High (Organic solvents/metals)

Mechanistic Context: β3​ -Adrenergic Receptor Activation

The enantiopurity of the (1S) configuration is non-negotiable, as it dictates the spatial alignment required for hydrogen bonding within the orthosteric binding pocket of the β3​ -adrenergic receptor (a G-protein coupled receptor).

Beta3Signaling Agonist Beta-3 Agonist (Phenylethanolamine) Receptor Beta-3 Adrenergic Receptor (GPCR) Agonist->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Conformational Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Detrusor Muscle Relaxation PKA->Response Phosphorylation Cascade

Downstream signaling cascade of Beta-3 Adrenergic Receptors activated by phenylethanolamines.

References

  • Practical synthesis of Mirabegron ResearchG
  • Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE)
  • Concentration-dependent alpha1-Adrenoceptor Antagonism and Inhibition of Neurogenic Smooth Muscle Contraction by Mirabegron in the Human Prost
  • Mandelonitrile (Stereochemistry & CIP Rules context) Grokipedia
  • 2-Bromo-1-phenylethanol | 2425-28-7 Benchchem

Technical Notes & Optimization

Troubleshooting

how to prevent racemization of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride during synthesis

Welcome to the technical support guide for the stereoselective synthesis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the stereoselective synthesis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address the critical challenge of preventing racemization during synthesis. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure the highest stereochemical integrity of your final product.

Frequently Asked Questions (FAQs) - Understanding and Troubleshooting Racemization

This section addresses common questions regarding the loss of stereochemical purity during the synthesis of chiral amino alcohols.

Q1: What is racemization and why is (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol particularly susceptible to it?

Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemic mixture), resulting in a loss of optical activity and an enantiomeric excess (ee) of 0%.[1][2] For pharmaceutical applications, maintaining a specific stereoisomer is often crucial for efficacy and safety.[1][3]

The susceptibility of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol to racemization stems from two key structural features:

  • Benzylic Alcohol: The hydroxyl group is attached to a carbon atom that is directly bonded to a phenyl ring. This "benzylic" position can stabilize a planar carbocation intermediate if the hydroxyl group is protonated and leaves as water. This is particularly a risk under strong acidic conditions.[4]

  • Neighboring Amino Group: The adjacent amino group can participate in racemization, especially under basic conditions or during certain reaction types. For instance, the precursor α-aminoketone is prone to racemization at the α-carbon under the influence of catalysts like pyridoxal-5-phosphate (PLP) or basic conditions.[5][6][7]

Q2: My final product has low enantiomeric excess (e.e.). At which stages of the synthesis is racemization most likely to occur?

Low enantiomeric excess is a common problem that requires systematic troubleshooting.[8] Racemization can occur at several key stages:

  • Asymmetric Reduction: If synthesizing the amino alcohol from the corresponding α-amino ketone, the choice of reducing agent and reaction conditions are critical. Non-selective reagents or suboptimal temperatures can lead to poor initial stereocontrol.

  • Aqueous Workup: Prolonged exposure to harsh pH conditions (either strongly acidic or basic) during extraction and washing steps can cause racemization.[1]

  • Purification: Purification by column chromatography can be a source of racemization. Standard silica gel is slightly acidic and can promote racemization of sensitive compounds.[1]

  • Salt Formation: The final step of forming the hydrochloride salt, if not controlled properly, can introduce strong acidic conditions that lead to a loss of stereochemical purity.

Q3: How do pH and temperature specifically impact the stereochemical stability of my compound?

pH: Both strong acids and bases can catalyze racemization.[1]

  • Acidic Conditions: Strong acids can protonate the benzylic hydroxyl group, turning it into a good leaving group (H₂O). This can facilitate the formation of a planar, achiral carbocation intermediate, which then loses all stereochemical information.

  • Basic Conditions: Strong bases can deprotonate the α-carbon (the carbon adjacent to the carbonyl in the ketone precursor or the phenyl ring), forming a planar enolate or carbanion, which leads to racemization upon reprotonation.[1] For the free amine, strong bases in aprotic polar solvents are known to cause racemization.[9]

Temperature: Higher reaction temperatures provide the necessary activation energy to overcome the barrier for racemization.[1] Generally, lower temperatures lead to higher enantioselectivity because the desired reaction pathway is more energetically favored compared to the competing racemization pathway.[8] It is always advisable to screen a range of temperatures to find the optimal balance between reaction rate and stereochemical integrity.[10]

Q4: What is the best way to monitor for racemization throughout my process?

Regularly monitoring the enantiomeric excess (e.e.) at critical stages is essential for identifying where stereochemical purity is being lost. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[11][12][13]

A typical workflow would involve:

  • Develop a Chiral HPLC Method: Use a racemic standard of your compound to develop a separation method on a chiral stationary phase (CSP), such as a polysaccharide-based column.[12]

  • Analyze In-Process Samples: Take small samples from your reaction mixture after the main stereoselective step, after workup, and after purification.

  • Compare e.e. Values: By comparing the e.e. at each stage, you can pinpoint the exact step causing racemization. For example, if the crude reaction mixture has a high e.e. but the product after chromatography has a low e.e., the purification step is the culprit.[10]

Troubleshooting Guides: Pinpointing and Solving Racemization Issues

This section provides detailed, step-by-step guidance for preventing racemization during the most critical phases of the synthesis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol.

Guide 1: Racemization During Asymmetric Synthesis

The most common route to this class of molecule is the asymmetric reduction of a precursor, 2-amino-1-(3-bromophenyl)ethan-1-one. Maintaining stereocontrol here is paramount.

Problem: The enantiomeric excess (e.e.) of the crude product is low immediately following the reduction reaction.

Root Causes and Solutions

Root CauseScientific ExplanationRecommended Solution
Incorrect Reducing Agent Standard reducing agents like sodium borohydride are not stereoselective and will produce a racemic mixture.Use a well-established asymmetric reduction system. Biocatalytic methods using ketoreductases (KREDs) or amine dehydrogenases (AmDHs) offer high stereoselectivity under mild conditions.[3][14][15] Alternatively, chemical methods like reductions with chiral boranes (e.g., (-)-DIP-Chloride) or asymmetric transfer hydrogenation (ATH) are effective.[3]
Suboptimal Temperature Higher temperatures increase molecular motion and can reduce the energy difference between the two diastereomeric transition states, leading to lower selectivity.[8]Perform the reduction at low temperatures. A typical starting point is 0 °C, but screening temperatures down to -78 °C may be necessary to maximize enantioselectivity.[10][16]
Impure Reagents or Catalyst Impurities in starting materials, solvents, or the catalyst can poison the catalyst or interfere with the chiral environment, leading to poor selectivity.[8]Always use high-purity, anhydrous solvents and fresh reagents. If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly.[8]
In-situ Racemization of Starting Material The α-amino ketone starting material can itself racemize under certain conditions before it is reduced, especially if the reaction conditions are basic or involve certain catalysts.[6][7]Buffer the reaction mixture to maintain a neutral or slightly acidic pH if compatible with the chosen reduction method. Minimize reaction time to prevent prolonged exposure of the starting material to potentially racemizing conditions.
Detailed Protocol: Stereoselective Biocatalytic Reduction of 2-amino-1-(3-bromophenyl)ethan-1-one

This protocol provides a general framework for using a ketoreductase (KRED) enzyme for asymmetric reduction.

  • Preparation: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add the co-factor (e.g., NAD(P)H) and a glucose/glucose dehydrogenase system for co-factor recycling.

  • Enzyme Addition: Add the selected ketoreductase (KRED) enzyme.

  • Substrate Addition: Dissolve the 2-amino-1-(3-bromophenyl)ethan-1-one hydrochloride in the buffer and add it to the reaction vessel slowly to initiate the reaction.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, quench by adding an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the enantiomeric excess of the crude product using a validated chiral HPLC method.

Visualization: Troubleshooting Workflow for Low Enantiomeric Excess

The following diagram outlines a logical workflow for diagnosing the source of racemization.

G start Low e.e. in Final Product check_crude Analyze e.e. of Crude Product (Post-Reaction) start->check_crude crude_low Crude e.e. is LOW check_crude->crude_low e.e. < Target crude_high Crude e.e. is HIGH check_crude->crude_high e.e. ≈ Target issue_reaction Problem is in the Asymmetric Synthesis Step crude_low->issue_reaction issue_downstream Problem is in Downstream Processing (Workup, Purification, or Salt Formation) crude_high->issue_downstream solution_reaction Troubleshoot Reaction: - Verify catalyst/reagent purity - Optimize temperature - Check substrate stability issue_reaction->solution_reaction solution_downstream Isolate the problematic step: - Analyze e.e. after workup - Analyze e.e. after chromatography - Analyze e.e. after salt formation issue_downstream->solution_downstream

Caption: A decision tree for systematically identifying the source of racemization during synthesis.

Guide 2: Racemization During Workup and Purification

Even with a highly stereoselective reaction, racemization can occur during product isolation.

Problem: The enantiomeric excess is high in the crude reaction mixture but significantly lower in the purified product.

Root Causes and Solutions

Root CauseScientific ExplanationRecommended Solution
Harsh pH During Workup Exposing the product to strong acids or bases during aqueous extraction can catalyze racemization via mechanisms described in FAQ 3.[1]Use mild acids and bases for pH adjustments. Saturated aqueous sodium bicarbonate (NaHCO₃) or dilute citric acid are preferred over strong bases (NaOH) or acids (HCl). Minimize the time the compound is in the aqueous phase.
Acidic Silica Gel Standard silica gel is inherently acidic and can promote racemization of acid-sensitive compounds like benzylic alcohols during column chromatography.[1]Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexane).[1] Alternatively, use a less acidic stationary phase such as neutral alumina.
Elevated Temperatures Prolonged heating during solvent removal can provide the energy needed for racemization.[1]Remove solvents using a rotary evaporator at the lowest practical temperature and pressure. Avoid heating the product on a high-vacuum line for extended periods.
Guide 3: Racemization During Hydrochloride Salt Formation

The final step of creating the hydrochloride salt is a common, but often overlooked, source of racemization.

Problem: The enantiomeric excess of the free base is high, but the isolated hydrochloride salt shows significant racemization.

Root Causes and Solutions

Root CauseScientific ExplanationRecommended Solution
Use of Aqueous HCl Using concentrated aqueous HCl introduces both a strong acid and a protic solvent (water), which can facilitate SN1-type racemization at the benzylic center.Avoid aqueous acids. Use a solution of anhydrous HCl gas in a non-polar, aprotic solvent like diethyl ether, dioxane, or 2-propanol.[17]
High Temperature Performing the salt formation at elevated temperatures increases the risk of acid-catalyzed racemization.Perform the salt formation at low temperatures (e.g., 0 °C to -10 °C). Add the HCl solution slowly to the solution of the free base with vigorous stirring to dissipate any heat of reaction.
Excess Acid Using a large excess of strong acid creates a harsh environment that can promote side reactions and racemization.Use a stoichiometric amount (1.0 to 1.1 equivalents) of HCl. The hydrochloride salt is typically much less soluble than the free base and will precipitate from the non-polar solvent, driving the reaction to completion.[17]
Detailed Protocol: Non-Racemizing Hydrochloride Salt Formation
  • Preparation: Dissolve the purified (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol free base in a minimal amount of a suitable anhydrous, aprotic solvent (e.g., diethyl ether or methyl t-butyl ether (MTBE)).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric amount (1.05 equivalents) of a pre-prepared solution of anhydrous HCl in diethyl ether.

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the product under vacuum at a low temperature (e.g., room temperature or slightly above).

  • Analysis: Confirm the identity and check the final enantiomeric excess by chiral HPLC.

Visualization: Potential Racemization Mechanism under Acidic Conditions

The following diagram illustrates a possible pathway for racemization of the benzylic alcohol under strong acid conditions.

Caption: Acid-catalyzed racemization pathway via a planar benzylic carbocation intermediate. (Note: Images are placeholders for chemical structures).

References

  • Bhushan, R., & Lal, M. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. Retrieved from [Link]

  • Lee, K.-H., & Kim, H. J. (2007). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 45(9), 595–600. Retrieved from [Link]

  • Cao, J., & Hyster, T. K. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ResearchGate. Retrieved from [Link]

  • Douglas, J. J., et al. (2016). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. PMC. Retrieved from [Link]

  • Cao, J., & Hyster, T. K. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. Princeton University. Retrieved from [Link]

  • Cao, J., & Hyster, T. K. (2020). Pyridoxal-Catalyzed Racemization of α-Aminoketones Enables the Stereodivergent Synthesis of 1,2-Amino Alcohols Using Ketoreductases. ACS Publications. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Schmuck, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Retrieved from [Link]

  • Czech, B., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Retrieved from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Retrieved from [Link]

  • Yoo, W.-J., et al. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Retrieved from [Link]

  • Douglas, J. J., et al. (2016). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Why is benzyl alcohol a slightly stronger acid than cyclohexanol?. Retrieved from [Link]

  • Chen, F.-F., et al. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis. Retrieved from [Link]

  • Kitamura, M., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[5]helicene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl esters. Retrieved from [Link]

  • Google Patents. (1999). Racemisation of amines - US6002045A.
  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Ameta, K., & Kumar, A. (2014). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Retrieved from [Link]

  • Sereen, K., & Meenakshisundaram, S. (2014). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Tarr, J. C., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Planchestainer, M., et al. (2020). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. IRIS . Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 5.10: Enantiomeric Excess. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. PMC. Retrieved from [Link]

  • DU Chem. (n.d.). Asymmetric synthesis. Retrieved from [Link]

  • Reetz, M. T., & Sali, D. (2001). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. ACS Publications. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. SZTE Publicatio Repozitórium. Retrieved from [Link]

  • van der Heijden, G., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. Retrieved from [Link]

  • Akiyama, T., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • Voges, M., et al. (2019). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

Sources

Optimization

troubleshooting aqueous solubility issues with (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl

Welcome to the Technical Support Center for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl . This chiral phenylethanolamine derivative presents unique formulation challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl . This chiral phenylethanolamine derivative presents unique formulation challenges. While the amine hydrochloride (HCl) salt provides a baseline of aqueous solubility, the highly lipophilic 3-bromophenyl moiety makes the molecule exceptionally sensitive to environmental factors such as pH, counter-ion concentration, and temperature.

This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve precipitation and solubilization failures.

Diagnostic Workflow

Before adjusting your formulation, use the self-diagnostic logic tree below to identify the root cause of your solubility failure.

SolubilityWorkflow Start Precipitation Observed (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl CheckBuffer Is the solvent chloride-rich? (e.g., PBS, Saline) Start->CheckBuffer CheckPH Is the buffer pH > 7.5? CheckBuffer->CheckPH Yes CheckConc Is target concentration > 10 mg/mL? CheckBuffer->CheckConc No SolpH Free Base Precipitation: Lower pH to < 6.0 or use Cosolvent (DMSO/PEG) CheckPH->SolpH Yes SolIon Common-Ion Effect: Switch to non-chloride buffer (e.g., Acetate, HEPES) CheckPH->SolIon No SolCD Exceeds Intrinsic Solubility: Formulate with 20% HP-β-CD for host-guest complexation CheckConc->SolCD Yes SolTemp Thermodynamic/Kinetic Issue: Warm to 37°C and sonicate. Check for degradation. CheckConc->SolTemp No

Workflow to diagnose and resolve solubility issues for the 3-bromophenyl ethan-1-ol HCl derivative.

Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound dissolve easily in DI water but immediately form a cloudy precipitate when added to PBS or physiological saline? Causality: Two distinct chemical mechanisms are at play here: the Common-Ion Effect and pH-induced free base precipitation. PBS and saline contain high concentrations of chloride ions ( Cl− ). According to Le Chatelier's principle, this high background Cl− concentration forces the dissolution equilibrium of your hydrochloride salt to shift backward, drastically reducing its solubility[1]. Slightly soluble hydrochlorides are particularly sensitive to this chloride-driven suppression[2]. Furthermore, PBS is buffered at pH 7.4. As the pH approaches the pKa of the primary amine (approx. 8.5–9.0), a significant fraction of the drug converts to the un-ionized free base. The lipophilic 3-bromophenyl group causes this free base to rapidly crash out of the aqueous solution.

Q2: How can I formulate a highly concentrated stock solution (>50 mM) for in vitro assays without using acidic buffers? Causality: To bypass the intrinsic aqueous solubility limits of the bromophenyl group, you must reduce the polarity of the solvent system. Using a cosolvent like DMSO or PEG400 disrupts water's hydrogen-bonding network and lowers the overall dielectric constant of the mixture[3]. This thermodynamic shift favors the solvation of the hydrophobic aromatic ring, allowing for concentration increases of several orders of magnitude[4].

Q3: We need to dose animals intravenously (IV), so we cannot use high concentrations of DMSO. How can we achieve a stable aqueous solution? Causality: The most effective strategy is complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)[5]. HP-β-CD is a cyclic oligosaccharide featuring a hydrophilic exterior and a hydrophobic internal cavity[6]. The lipophilic 3-bromophenyl ring of your molecule spontaneously inserts into this cavity via hydrophobic interactions and van der Waals forces, forming a reversible host-guest inclusion complex. This shields the hydrophobic region from water, dramatically increasing apparent aqueous solubility without altering the drug's ionization state or requiring non-physiological pH levels[].

Q4: Does temperature affect the preparation of these solutions? Causality: Yes. The dissolution of this crystalline HCl salt is an endothermic process. Gentle warming (e.g., 37°C) provides the kinetic energy required to overcome the crystal lattice energy. However, be cautious: if the solution becomes supersaturated at 37°C, the compound will likely recrystallize upon cooling to room temperature.

Self-Validating Experimental Protocols

Protocol A: High-Concentration Stock Preparation (Cosolvent Method)

Designed for in vitro biochemical and cellular assays.

  • Weighing: Accurately weigh the required mass of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl into a sterile, amber glass vial.

  • Solvent Addition: Add anhydrous DMSO to achieve a 50 mM concentration.

    • Causality: Anhydrous DMSO is critical. DMSO is highly hygroscopic; water absorbed from the atmosphere will prematurely alter the dielectric constant of the solvent, reducing its solubilizing power for the hydrophobic bromophenyl ring.

  • Agitation: Vortex vigorously for 60 seconds until visually clear.

  • Self-Validation Check: Add 10 µL of this stock to 990 µL of your target aqueous assay buffer (a 1:100 dilution). Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 indicates a true solution. An OD600 > 0.05 indicates colloidal crashing (micro-precipitation), meaning the final assay concentration exceeds the kinetic solubility limit of the mixed solvent system.

Protocol B: Aqueous Formulation for In Vivo Dosing (Cyclodextrin Complexation)

Designed for IV, IP, or PO animal dosing.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water.

    • Causality: HP-β-CD is chosen over native β-cyclodextrin because the hydroxypropyl substitution disrupts the intermolecular hydrogen bonding of the cyclodextrin crystal lattice, drastically increasing its own aqueous solubility and preventing nephrotoxicity in vivo[5].

  • Buffering: Buffer the solution to pH 5.5 using 10 mM Sodium Acetate.

    • Causality: Acetate is a non-chloride buffer, avoiding the common-ion effect. Maintaining pH 5.5 ensures the primary amine remains protonated, maximizing baseline solubility before complexation takes over.

  • API Addition: Gradually add the API to achieve a final concentration of 10 mg/mL. Vortex for 2 minutes.

  • Thermodynamic Incubation: Sonicate the mixture in a water bath at 37°C for 15-30 minutes.

    • Causality: Inclusion complex formation is an equilibrium process. Gentle heating provides the thermodynamic energy required for the lipophilic 3-bromophenyl moiety to displace water molecules inside the hydrophobic cavity of the cyclodextrin.

  • Self-Validation Check: Inspect the solution against a dark background. It should transition from a milky suspension to an optically clear solution. To quantitatively validate, centrifuge the vial at 10,000 x g for 5 minutes. A lack of a visible pellet confirms complete solubilization and successful host-guest complexation.

Quantitative Data Summaries

Formulation StrategyPrimary Solubilization MechanismMax Estimated ConcentrationOptimal ApplicationKey Limitations
DI Water (pH ~5.0) Ion-dipole interactions (Salt dissociation)~10-15 mg/mLBaseline stock solutionsHighly acidic; lacks buffering capacity; not isotonic.
10% DMSO / 90% Saline Dielectric constant reduction (Cosolvency)~5 mg/mLIn vitro biochemical assaysDMSO toxicity limits in vivo use; risk of colloidal crashing upon dilution.
20% HP-β-CD in Water Host-guest inclusion complexation>20 mg/mLIn vivo animal dosing (IV/IP/PO)High excipient cost; potential renal clearance issues at massive doses.
10 mM Acetate Buffer (pH 5.5) Avoidance of common-ion effect~10 mg/mLMildly buffered cellular assaysNon-physiological pH may affect sensitive cell lines.

References

  • Common-ion effect - Wikipedia. Available at:[Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed (NIH). Available at:[Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed Central (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the scale-up of (1S)-2-amino-1-(3-bromoph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the scale-up of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. This chiral amino alcohol is a highly valuable building block in drug development, but its synthesis is prone to stereochemical degradation and chemoselectivity failures.

Below, you will find an analysis of the mechanistic causality behind common impurities, self-validating protocols, and actionable strategies to ensure high-fidelity scale-up.

Expert Troubleshooting & FAQs

Q1: We are observing a significant amount of secondary amine (bis-alkylated dimer) during the amination of the halohydrin. How can we suppress this? Analysis & Causality: Direct amination of (1S)-2-bromo-1-(3-bromophenyl)ethanol with aqueous or methanolic ammonia is a classic approach, but it is fundamentally flawed for strict impurity control. The resulting primary amine product is less sterically hindered and more nucleophilic than the ammonia reagent. Once formed, it readily attacks unreacted halohydrin starting material, generating a bis-alkylated secondary amine dimer. Solution: Abandon direct amination. Instead, implement a two-step sequence: azidation followed by a chemoselective reduction. Sodium azide (NaN₃) cleanly displaces the primary bromide without affecting the C1 chiral center. The resulting azide is then reduced to the primary amine. Because the azide intermediate is non-nucleophilic, the dimerization pathway is completely eliminated.

Q2: Our impurity profile shows 5-15% of a debrominated byproduct (2-amino-1-phenylethanol). What is causing this, and how do we prevent it? Analysis & Causality: The 3-bromoaryl moiety is highly susceptible to hydrogenolysis. If you are using catalytic hydrogenation (e.g., Pd/C or Raney Nickel with H₂) to reduce the azide or an intermediate imine, the transition metal catalyst will undergo oxidative addition into the Ar–Br bond, cleaving it and yielding the debrominated impurity. Solution: Shift to the Staudinger reduction[1]. Using triphenylphosphine (PPh₃) and water operates via a phosphazene intermediate that is subsequently hydrolyzed. This mechanism is completely blind to the aryl bromide, providing 100% chemoselectivity for the azide.

Q3: We are losing enantiomeric excess (ee) during the reduction of 2-bromo-1-(3-bromophenyl)ethanone. How do we maintain >99% ee at scale? Analysis & Causality: Standard chemical reductions lack facial selectivity, yielding racemic mixtures. Even chiral transition-metal catalysts (like Ru-TsDPEN) can suffer from competitive, non-selective thermal background reductions at the higher temperatures required during scale-up, leading to the formation of the (1R)-enantiomer. Solution: Transition to biocatalysis. Secondary alcohol dehydrogenases, specifically mutants of Thermoanaerobacter pseudethanolicus (TeSADH), perform enantiocomplementary asymmetric reductions of 2-haloacetophenones[2]. The enzyme's active site locks the prochiral ketone in a rigid conformation, enforcing hydride delivery to only one face. Using the ΔP84/A85G TeSADH mutant, the ketone is reduced exclusively to the (S)-halohydrin with >99% ee at ambient temperatures, completely suppressing the thermal background reaction[2]. This biocatalytic approach has been proven highly scalable in pharmaceutical manufacturing[3]. Alternatively, engineered amine dehydrogenases (AmDHs) can be explored for direct asymmetric reductive amination[4].

Quantitative Impurity Profiling

To establish robust quality control, compare your batch analytics against the optimized scale-up limits below.

Impurity NameMechanistic OriginTypical Levels (Unoptimized)Optimized LimitControl Strategy
Bis-alkylated Dimer Sₙ2 over-alkylation during direct NH₃ amination15.0 - 25.0%< 0.1% Switch to Azidation/Staudinger route
Debrominated Byproduct Hydrogenolysis of Ar-Br bond (Pd/C, H₂)5.0 - 15.0%< 0.1% Use chemoselective PPh₃/H₂O reduction
(1R)-Enantiomer Poor facial selectivity in ketone reduction10.0 - 50.0%< 0.5% TeSADH biocatalysis (ΔP84/A85G mutant)
Unreacted Azide Incomplete Staudinger reduction2.0 - 5.0%< 0.1% In-process LC-MS monitoring; excess H₂O

Self-Validating Experimental Protocols

Every protocol in scale-up must be a self-validating system. Do not proceed to the next synthetic step unless the validation checkpoint is cleared.

Protocol A: Biocatalytic Asymmetric Reduction

Objective: Synthesize (1S)-2-bromo-1-(3-bromophenyl)ethanol with >99% ee.

  • Preparation: In a bioreactor, prepare a 50 mM Tris-HCl buffer solution (pH 7.0) containing 30% (v/v) 2-propanol. The 2-propanol serves as both a cosolvent for the hydrophobic substrate and a hydride donor for NADP⁺ regeneration[2].

  • Substrate Addition: Charge the reactor with 2-bromo-1-(3-bromophenyl)ethanone to a final concentration of 10 mM[2].

  • Catalyst Loading: Add NADP⁺ (1.0 mM) and the ΔP84/A85G TeSADH mutant (1.6 μM)[2].

  • Reaction: Agitate the mixture at 180 rpm and maintain the temperature strictly at 50 °C for 12 hours[2].

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Perform Chiral GC analysis. The reaction must show >99% conversion and <0.5% of the (1R)-enantiomer before proceeding to azidation.

Protocol B: Chemoselective Staudinger Reduction & Salt Formation

Objective: Convert (1S)-2-azido-1-(3-bromophenyl)ethanol to the target API intermediate without dimerization or debromination[1].

  • Reagent Mixing: To a solution of the chiral azide (1.0 eq, e.g., 13.8 mmol) in THF (40 mL), add distilled water (10.0 eq, 138 mmol) and triphenylphosphine (2.0 eq, 27.7 mmol)[1].

  • Reduction: Stir the mixture at 50 °C for 2 hours. The evolution of N₂ gas will be observed[1].

  • Acid-Base Extraction (Critical for Purity): Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with 1M HCl (2x)[1]. Causality: The target amine is protonated and moves to the aqueous layer, leaving the triphenylphosphine oxide (OPPh₃) byproduct in the organic layer.

  • Free-basing: Combine the aqueous washes, cool to 0 °C, and neutralize with 1N NaOH until pH 10 is reached[1]. Extract the aqueous mixture with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the free base as a yellow oil[1].

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether or isopropanol. Dropwise add 2M HCl in ether until precipitation is complete. Filter and dry the white crystalline solid.

  • Validation Checkpoint: LC-MS must confirm the absence of M+H = 216-79 (debrominated impurity) and the absence of M+H = 279 (residual OPPh₃).

Pathway Visualization

The following diagram maps the synthetic workflow, highlighting where critical impurities diverge from the target pathway if incorrect reagents are utilized.

ImpurityControl K 2-Bromo-1-(3-bromophenyl)ethanone (Prochiral Ketone) AR Asymmetric Reduction (TeSADH Biocatalyst) K->AR H_S (1S)-Halohydrin (Target Intermediate) AR->H_S High Stereocontrol (>99% ee) H_R (1R)-Enantiomer (Chiral Impurity) AR->H_R Poor Stereocontrol AZ Azidation & Staudinger Reduction (NaN3, then PPh3/H2O) H_S->AZ AM_T (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol (Target API Intermediate) AZ->AM_T Chemoselective & Mild AM_D Bis-alkylated Dimer (Over-alkylation Impurity) AZ->AM_D If Direct NH3 Amination Used AM_DB Debrominated Byproduct (Hydrogenolysis Impurity) AZ->AM_DB If Pd/C Hydrogenation Used

Fig 1. Synthetic workflow and impurity divergence pathways for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol.

References

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols Source: KAUST Repository / PMC URL:[Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: MDPI Biomolecules URL:[Link]

Sources

Optimization

overcoming thermal degradation of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride at high temperatures

Welcome to the Technical Support & Troubleshooting Center for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride . As a chiral β-amino alcohol and a critical intermediate in drug development, this phenylethanolamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride . As a chiral β-amino alcohol and a critical intermediate in drug development, this phenylethanolamine derivative presents unique handling challenges[1]. When subjected to elevated temperatures during drying, distillation, or reaction heating, the molecule is highly susceptible to stereochemical degradation, dimerization, and oxidation[2].

This guide provides mechanistic insights, self-validating protocols, and targeted FAQs to help you maintain structural and stereochemical integrity during your workflows.

Part 1: Mechanistic Diagnostics (The "Why" Behind the Degradation)

To prevent degradation, we must first understand the thermodynamic and kinetic drivers. The hydrochloride salt form provides excellent ambient shelf stability but becomes a liability at high temperatures[1].

  • Racemization via Benzylic Carbocation: At temperatures exceeding 100°C, the acidic proton from the HCl salt can protonate the benzylic hydroxyl group. Water departs as a leaving group, generating a planar benzylic carbocation stabilized by the 3-bromophenyl ring. Subsequent rehydration occurs non-stereoselectively from either face, destroying the (1S) configuration and resulting in a racemic mixture.

  • Intermolecular Condensation: At extreme temperatures (>150°C), the primary amine can act as a nucleophile against the benzylic carbon of a neighboring molecule. This bimolecular condensation leads to the formation of 2,5-bis(3-bromophenyl)piperazine derivatives[3].

  • Oxidative Dehydrogenation: In the presence of atmospheric oxygen and heat, the benzylic alcohol is prone to oxidation, yielding an α-amino ketone.

DegradationPathways A (1S)-2-Amino-1-(3-bromophenyl) ethan-1-ol HCl B Benzylic Carbocation (Loss of H2O) A->B Heat (>100°C) Acid-Catalyzed D Bimolecular Condensation (Nucleophilic Attack) A->D Heat (>150°C) High Concentration F Oxidation (O2 Exposure) A->F Heat + Air C Racemic Mixture (Loss of ee) B->C Rehydration (Non-selective) E Piperazine Derivative [2M - 2H2O + H]+ D->E -2 H2O G Alpha-Amino Ketone F->G Dehydrogenation

Diagram 1: Primary thermal degradation pathways of the β-amino alcohol hydrochloride.

Part 2: Self-Validating Experimental Protocols

Protocol A: Continuous-Flow Processing for High-Temperature Reactions Causality: When high-temperature activation is unavoidable (e.g., for cross-coupling or substitution reactions), batch reactors expose the entire bulk volume to prolonged heat, allowing the slower kinetics of racemization and dimerization to catch up. Continuous-flow chemistry restricts the thermal exposure to a fraction of a second or minutes, kinetically outcompeting degradation[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl in a rigorously degassed, anhydrous solvent (e.g., Acetonitrile or THF).

    • Validation Step: Verify solvent water content is <50 ppm via Karl Fischer titration prior to mixing.

  • System Purge: Flush the microfluidic reactor system with ultra-high purity Argon for 15 minutes to eliminate oxidative pathways.

  • Flow Rate Optimization: Set the dual HPLC pumps to achieve a residence time of exactly 1.5 to 2.0 minutes within the heated reactor zone (e.g., 130°C).

  • In-Line Quenching: Route the reactor effluent directly into a cooling loop submerged in an ice-water bath (0–5°C).

    • Causality: Immediate thermal quenching drops the kinetic energy instantly, halting carbocation formation and bimolecular collisions.

  • Self-Validation (Chiral Analysis): Sample the quenched effluent immediately. Run a Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/DEA 80:20:0.1) to confirm the enantiomeric excess (ee) remains >98%.

FlowWorkflow N1 1. Substrate Prep (Anhydrous/Degassed) N2 2. Argon Purge (O2 Removal) N1->N2 N3 3. Microfluidic Reactor (Residence < 2 min) N2->N3 N4 4. In-Line Quench (0-5°C) N3->N4 N5 5. Chiral HPLC (ee Validation) N4->N5

Diagram 2: Continuous-flow workflow to kinetically outcompete thermal degradation.

Part 3: Quantitative Degradation Profiles

The following table summarizes the degradation behavior of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl under various thermal conditions. Use this data to establish safe operating limits for your specific unit operations.

Temperature (°C)Heating DurationAtmospherePrimary Degradation PathwayEnantiomeric Excess (ee)Mass Recovery (%)
25 (Control)24 hoursAirNone>99.0%>99.0%
60 (Vacuum Oven)12 hoursAir (Trace)Oxidation (Ketone)98.5%94.2%
120 (Batch)2 hoursArgonRacemization (Carbocation)65.0%88.5%
150 (Batch)1 hourArgonDimerization (Piperazine)40.2%70.1%
150 (Flow) 2 minutes Argon Negligible >98.5% 96.8%

Part 4: Troubleshooting & FAQs

Q: During vacuum drying of the API, the white powder turns pale yellow. What is happening? A: The pale yellow discoloration is indicative of trace oxidation of the benzylic alcohol to an α-amino ketone, or the early stages of thermal decomposition releasing trace irritating gases[2]. Even under vacuum, residual oxygen at elevated drying temperatures (>60°C) can trigger this. Actionable Fix: Dry the compound at ambient temperature using a high-vacuum manifold (<0.1 mbar). If heat is absolutely necessary, sweep the oven with ultra-high purity Argon prior to applying a vacuum and do not exceed 40°C.

Q: My LC-MS shows a prominent impurity mass peak corresponding to[2M - 2H2O + H]+. How do I prevent this? A: This mass signature corresponds to a 2,5-bis(3-bromophenyl)piperazine derivative. It forms via the intermolecular condensation of two β-amino alcohol molecules[3]. This bimolecular reaction is highly dependent on both concentration and temperature. Actionable Fix: If your reaction requires high temperatures, dilute the reaction mixture to reduce the probability of bimolecular collisions, and utilize continuous-flow processing (Protocol A) to minimize the time the molecules spend at high temperatures.

Q: Does the hydrochloride salt stabilize or destabilize the molecule at high temperatures? A: It acts as a double-edged sword. At room temperature, the HCl salt protects the primary amine from unwanted nucleophilic attacks and oxidation, providing excellent shelf stability[1]. However, at high temperatures, the localized acidic environment promotes the protonation of the hydroxyl group. This facilitates its departure as water, triggering the carbocation-mediated racemization. Actionable Fix: If prolonged high-temperature processing is required, consider free-basing the molecule immediately prior to the heating step in an inert environment, utilizing a mild inorganic base (e.g., K₂CO₃) in a biphasic system.

Q: How does the 3-bromo substitution affect the thermal stability compared to an unsubstituted phenylethanolamine? A: The electron-withdrawing nature of the bromine atom at the meta position slightly destabilizes the intermediate benzylic carbocation compared to an unsubstituted phenyl ring. While this marginally raises the activation energy for racemization, the molecule remains highly vulnerable to dehydration. Furthermore, extreme heat can induce radical cleavage of the C-Br bond, adding another layer of complex degradation.

References[1] Phenylethanolamine - Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaC0smPWLXGaAuj35IJDi_tU1gwxqPzyT54AqJrxOflNAk8bbXP1FDtj53JW9gBTQwmnf2AU2FYu5RBh-PPexHZogKazoa8dNB7IoOAvgnQVEEUmHaT6b1D9-2QM-cy9FGwz33Vu6uFc0Y3w==[4] Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkVMNOxxkcKw4I2sn-rGrJK7HKT0f6ruG7v6tZG7R8eEBCEOSIGmxIEj3kBD3ugNo9jW9NUqFFBUZFd9bHhPuyFumoMvhTgFWWD8QXBTif4HNSnqKpLR_A0VXVNtK8EFVnaU0A[3] Process for the preparation of piperazine - Google Patents (US3682919A). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqf8XFjafoa_h6T0MzNYIKZh3dbG1xrNPQY6ZROyeVlmoPapqtjIlt3PUe059jgReWPHs6Ju4s6Ej13oYX7ePcEvQ9KeUeZRSABK5TGS0wPd_rViaUHr0GbSrJ3v1mrxKbgqxVvHfIzuTq[2] SAFETY DATA SHEET: (S)-(+)-2-Amino-1-phenylethanol - Thermo Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5JodaDzrievKLwuBZglZLAmPFAssm0PnSxlaLu3NaQ3O2j2m3p8lqf4IaxrfldoUU2uth9Pf0CQAwtZ8-BdokadQUJgyDjN4JHW03p-q_d2tGcVBYiy5uL7XrvR8dOqRQt8K47e_aBNKcR75zWet646-acJFveqUSpyvPbVLW-Ro4YnFyhbX2Sb6ZJ_1h6zWRDqFiISngzPiUp3SazR3RIJ--PkGoqjTmqh6WDTe0UOko82qL8j1B2fdDSrxRaijkESBz5bDinYyJ_b_N

Sources

Troubleshooting

best practices for long-term storage stability of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

This guide provides best practices for the long-term storage and handling of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensur...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides best practices for the long-term storage and handling of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this chiral intermediate.

I. Introduction to the Stability of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis. The presence of a stereocenter, a brominated aromatic ring, and an amino alcohol hydrochloride moiety dictates its stability profile. As with many active pharmaceutical ingredients (APIs), its chemical and physical integrity can be compromised by environmental factors such as temperature, humidity, light, and atmospheric oxygen.[1] This guide delineates the potential degradation pathways and provides actionable protocols to mitigate these risks.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can affect the stability of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride?

A1: The primary factors are temperature, humidity, light, and oxygen. As a hydrochloride salt, the compound is particularly susceptible to moisture, which can lead to physical changes and facilitate hydrolytic degradation.[2] The brominated phenyl group may be sensitive to light, potentially leading to photolytic degradation.[3] Elevated temperatures can accelerate all degradation pathways.

Q2: What are the recommended long-term storage conditions for this compound in its solid state?

A2: For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a controlled environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Humidity Low, with desiccantsMinimizes water absorption by the hygroscopic hydrochloride salt.
Light Protected from light (amber vials or stored in the dark)Prevents potential photolytic degradation of the brominated aromatic ring.[3]
Atmosphere Inert gas (e.g., Argon or Nitrogen) backfillReduces the risk of oxidative degradation of the amino alcohol moiety.

Q3: How stable is (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride in solution?

A3: The stability in solution is highly dependent on the solvent, pH, and storage conditions. Generally, solutions are less stable than the solid form. It is recommended to prepare solutions fresh for immediate use. If short-term storage is necessary, store at 2-8°C and protect from light. The pH of the solution is a critical factor, with neutral or slightly acidic conditions being generally preferable to basic conditions to prevent base-catalyzed hydrolysis and potential racemization.[2][4]

Q4: Is there a risk of racemization during storage?

A4: While the chiral center is generally stable under recommended storage conditions, exposure to harsh conditions such as high temperatures or extreme pH in solution can potentially lead to racemization.[5][6] It is crucial to adhere to proper storage and handling procedures to maintain the enantiomeric purity of the compound.

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride.

Issue 1: Appearance of New Peaks in HPLC Analysis of a Stored Sample
  • Symptom: Your HPLC chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.

  • Possible Cause: This is a strong indication of chemical degradation. The new peaks likely represent degradation products.

  • Troubleshooting Workflow:

G cluster_0 Degradation Pathways A (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl B Oxidation Products (e.g., amino acid, ketone) A->B  Oxygen/Peroxides C Photodegradation Products (e.g., de-brominated species) A->C  UV/Visible Light D Hydrolysis/Solvolysis Products A->D  Water/Solvent E Racemization Product (R-enantiomer) A->E  Heat/Extreme pH

Caption: Potential degradation pathways for the compound.

VI. References

  • Google Patents. (2016). WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. Retrieved from

  • Aggarwal, A., & Singh, H. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical chemistry journal, 46(8), 503-507.

  • Wang, Y., et al. (2021). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Communications Earth & Environment, 2(1), 1-9.

  • Dahan, A., & Miller, J. M. (2021). Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice and Drug–Polymer Interactions. Molecular Pharmaceutics, 18(10), 3845-3857.

  • Patel, J., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. The Journal of Organic Chemistry, 89(9), 6085-6099.

  • NextSDS. (n.d.). 2-AMino-1-(3-broMo-phenyl)-ethanol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Rauf, A., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Water, 13(14), 1888.

  • Chemspace. (n.d.). 2-amino-2-(3-bromophenyl)ethan-1-ol. Retrieved from [Link]

  • Patel, D., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian journal of pharmaceutical sciences, 76(6), 539–543.

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 18(10), 12635-12678.

  • Abuirjeie, M. A., & Hamdan, I. I. (2013). Formulation and stability evaluation of 1% w/v oral solution of Bromhexine hydrochloride for veterinary use. An-Najah University Journal for Research-A (Natural Sciences), 27(1), 1-14.

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage Form. Retrieved from [Link]

  • SciSpace. (2016). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine. Retrieved from [Link]

  • Basniwal, P. K., & Jain, D. (2017). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Latin American Journal of Pharmacy, 36(5), 956-963.

  • Khan, I., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 620.

  • Yamada, S. I., & Ogasawara, K. (1969). Method for the Racemization of Optically Active Amino Acids. Chemical & Pharmaceutical Bulletin, 17(11), 2294-2297.

  • ResearchGate. (2017). Racemization in amino acids?. Retrieved from [Link]

  • Emery, C. (2021). Solid State Chemistry During the Early Stages of Pharmaceutical Development. LinkedIn. Retrieved from [Link]

  • AKT Publication. (2025). Stability-Indicating RP-HPLC Method Development for A Fixed-Dose Combination Tablet and Its Degradation Kinetics. Retrieved from [Link]

  • CNR-IRIS. (2025). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. Retrieved from [Link]

  • The Pharmaceutical Journal. (2021). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of (1S)- and (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride Enantiomers

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective interactions of phenylethanolamine enantiomers with adrenergic receptors. Introduction (1S)-2-amino-1-(3-bromop...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective interactions of phenylethanolamine enantiomers with adrenergic receptors.

Introduction

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride and its (1R) enantiomer are chiral phenylethanolamine compounds. The phenylethanolamine scaffold is a cornerstone in adrenergic pharmacology, forming the structural basis for many endogenous catecholamines and synthetic drugs that target adrenergic receptors. These receptors, broadly classified into α and β subtypes, are integral to the sympathetic nervous system and modulate a vast array of physiological processes, including cardiovascular function, bronchodilation, and metabolism.[1][2] The stereochemistry of phenylethanolamines plays a pivotal role in their interaction with these receptors, often leading to significant differences in biological activity between enantiomers. This guide provides an in-depth comparison of the anticipated biological activities of the (1S) and (1R) enantiomers of 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, grounded in the established principles of stereopharmacology and supported by analogous experimental data.

Stereoselectivity at Adrenergic Receptors: The Primacy of the (1R) Configuration for β-Adrenergic Agonism

A fundamental principle in adrenergic pharmacology is the pronounced stereoselectivity exhibited by adrenergic receptors, particularly the β-adrenergic subtypes. For β-adrenergic agonists of the phenylethanolamine class, the biological activity predominantly resides in the (R)-enantiomer.[3][4] This stereopreference is attributed to the specific three-point binding model of these ligands within the receptor's binding pocket. The key interactions involve the catechol or a substituted phenyl ring, the protonated amine, and, crucially, the hydroxyl group on the chiral benzylic carbon. The (R)-configuration of this hydroxyl group allows for an optimal hydrogen-bonding interaction with a specific serine residue within the β-adrenergic receptor, a critical determinant for receptor activation.[3] Consequently, the (R)-enantiomer is typically a much more potent agonist than its (S)-counterpart.[5] For instance, the (R)-enantiomer of the well-known β2-agonist albuterol is at least 100-fold more potent than the (S)-enantiomer.[3]

Based on this established principle, it is strongly predicted that (1R)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride will exhibit significantly greater agonist activity at β-adrenergic receptors compared to the (1S) enantiomer. The (1S) enantiomer is expected to be substantially less active or potentially inactive as an agonist at these receptors.

Comparative Biological Activity Profile

Biological TargetPredicted Activity of (1R)-enantiomerPredicted Activity of (1S)-enantiomerRationale
β-Adrenergic Receptors (β1, β2, β3) Agonist Likely inactive or very weak partial agonist/antagonistThe (R)-configuration of the benzylic hydroxyl group is crucial for potent agonism at β-adrenergic receptors.[3][4][5]
α-Adrenergic Receptors (α1, α2) Potential for weak to moderate activity (agonist or antagonist)Potential for weak to moderate activity (agonist or antagonist)Stereoselectivity at α-adrenergic receptors is also observed but can be more variable depending on the specific substitutions on the phenylethanolamine scaffold.[6][7] The 3-bromo substitution may influence affinity and activity at α-subtypes.

Experimental Workflows for Characterizing Enantiomeric Activity

To empirically validate the predicted differences in biological activity between the (1S) and (1R) enantiomers, a series of well-established in vitro assays should be employed.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a ligand for a specific receptor. The principle involves a competition between a radiolabeled ligand with known high affinity and the unlabeled test compounds (the enantiomers) for binding to the receptor.

Workflow for Adrenergic Receptor Binding Assay:

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues recombinantly expressing the human adrenergic receptor subtype of interest (e.g., β1, β2, α1A, α2A).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors, [³H]-prazosin for α1-receptors) and a range of concentrations of the unlabeled (1S) and (1R) enantiomers.

  • Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement for β-Adrenergic Receptors

β-Adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). Measuring changes in intracellular cAMP levels is a direct way to assess the agonist or antagonist activity of a compound.

Workflow for cAMP Functional Assay:

Caption: Workflow for cAMP Functional Assay.

Detailed Protocol for cAMP Assay:

  • Cell Culture: Culture cells stably or transiently expressing the β-adrenergic receptor subtype of interest in appropriate multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Add varying concentrations of the (1S) and (1R) enantiomers to the cells. Include a known agonist (e.g., isoproterenol) as a positive control.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) for each enantiomer.

Structure-Activity Relationship (SAR) Insights

The structure of 2-amino-1-(3-bromophenyl)ethan-1-ol provides further clues to its potential biological activity.

  • Phenylethanolamine Backbone: This core structure confers affinity for adrenergic receptors.[6]

  • 3-Bromo Substitution: The presence of a bromine atom at the meta-position of the phenyl ring is a key feature. Halogen substitutions on the aromatic ring can influence receptor affinity and selectivity. For instance, substitutions at the meta-position of phenylethanolamines have been shown to impact affinity for α-adrenergic receptors.[7] The electron-withdrawing nature of the bromine atom may alter the electronic properties of the aromatic ring and its interaction with the receptor.

  • Unsubstituted Amine: The primary amine in these compounds suggests potential for interaction with both α and β-adrenergic receptors. Generally, as the size of the substituent on the nitrogen increases, β-receptor activity is enhanced while α-receptor activity decreases.[6]

Conclusion

References

  • The β -Adrenoceptor. American Journal of Respiratory and Critical Care Medicine.

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim.

  • Enantiomers of bronchodilating beta2-adrenoceptor agonists: is there a cause for concern? - PubMed.

  • Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process - PubMed.

  • Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed.

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed.

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed.

  • SAR of simpathomimetic/adrenergic/phenylethanolamine agonist - YouTube.

  • Protective effects of (R)-enantiomers but not (S)-enantiomers of β2-adrenergic receptor agonists against acute colitis: The role of β2AR - PubMed.

  • The beta 1- and beta 2-adrenoceptor affinity and beta 1-blocking potency of S- and R-metoprolol - PMC.

  • Adrenergic receptors: structure and function - Cleveland Clinic Journal of Medicine.

  • Recent progress in α1-adrenergic receptor research.

  • The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening - MDPI.

  • Impaired expression and functional activity of the beta 3- and beta 1-adrenergic receptors in adipose tissue of congenitally obese (C57BL/6J ob/ob) mice - PubMed.

  • Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - Frontiers.

  • Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - Nova Southeastern University.

  • Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations - PubMed.

  • Functional activity and regulation of human beta 2-adrenergic receptors expressed in Xenopus oocytes - PubMed.

  • The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential - PMC.

  • The Direct Adrenergic Drugs Are Mostly Stereoselective for the Adrenergic Receptors.

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry - MDPI.

  • Targeting Adrenergic Receptors in Metabolic Therapies for Heart Failure - MDPI.

  • Predicting Novel Binding Modes of Agonists to β Adrenergic Receptors Using All-Atom Molecular Dynamics Simulations - Research journals - PLOS.

  • Adrenergic Receptor Subtypes:.

  • Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes - PubMed.

  • Catecholamine binding to the beta-adrenergic receptor - PubMed.

  • Affinities of Drugs for a-2 Adrenergic Receptors | Download Table - ResearchGate.

  • Adrenergic Receptor | Agonists Antagonists - MedchemExpress.com.

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Comparative

validation of HPLC-UV methods for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride purity testing

Comparative Guide to HPLC-UV Method Validation for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride Purity Testing Executive Summary (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral primary amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to HPLC-UV Method Validation for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride Purity Testing

Executive Summary

(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride is a chiral primary amino alcohol utilized as a critical intermediate or active pharmaceutical ingredient (API) in drug development. Ensuring its quality requires rigorous purity testing that evaluates both chemical purity (achiral synthesis impurities and degradants) and enantiomeric purity (presence of the unwanted (1R)-enantiomer).

Because this molecule possesses a strong UV-absorbing bromophenyl chromophore, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the gold standard for routine quality control. This guide objectively compares two distinct analytical strategies for validating its purity under [1]: the traditional Dual-Column Orthogonal Approach and the modern Unified Crown Ether Approach.

Mechanistic Rationale: The Analyte's Profile

To design a self-validating analytical method, we must first examine the causality between the analyte's structure and its chromatographic behavior:

  • Primary Amine (-NH2): Readily protonated at low pH. This allows for targeted inclusion complexation with specific chiral selectors (like crown ethers) or requires basic modifiers (like Diethylamine) in normal-phase chromatography to prevent secondary interactions with residual silanols.

  • Bromophenyl Ring: Provides strong π−π interactions and hydrophobicity, making it highly retentive on C18 stationary phases and providing excellent UV sensitivity at 220 nm.

  • Chiral Center (C1): Requires a chiral stationary phase (CSP) capable of spatial recognition via hydrogen bonding (hydroxyl group) and steric hindrance (bromophenyl group).

Strategic Comparison: Dual-Column vs. Unified Approaches

Method A: Dual-Column Orthogonal Approach This traditional strategy separates the analytical workload into two distinct methods.

  • Chemical Purity: Utilizes a Superficially Porous Particle (Core-Shell) C18 column. The solid silica core reduces longitudinal diffusion and eddy dispersion, providing UHPLC-like efficiency at standard HPLC pressures.

  • Enantiomeric Purity: Utilizes an immobilized amylose-based CSP under normal-phase conditions.

Method B: Unified Single-Column Approach (Crown Ether) This modern strategy consolidates testing into a single run utilizing a Chiral Crown Ether stationary phase (e.g., 18-crown-6 derivative).

  • Causality of Separation: The cavity of the 18-crown-6 ether perfectly matches the ionic radius of the protonated primary amine (-NH3+). When the mobile phase is highly acidic (pH 1.5), the amine is fully protonated and enters the chiral cavity. The surrounding chiral barrier interacts with the bromophenyl and hydroxyl groups, resolving both the (1R)-enantiomer and achiral related substances simultaneously.

Validation Workflow Diagram

ValidationWorkflow cluster_methods Method Strategies cluster_params Validation Metrics Start Method Selection: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol Dual Method A: Dual-Column (Core-Shell C18 + Amylose CSP) Start->Dual Unified Method B: Unified Column (Crown Ether CSP) Start->Unified SST System Suitability Testing (USP <621> Compliance) Dual->SST Unified->SST Val ICH Q2(R2) Validation Parameters SST->Val Spec Specificity & Range (0.05% - 120%) Val->Spec Acc Accuracy & Precision (Recovery & %RSD) Val->Acc LOD LOD / LOQ (S/N Ratio) Val->LOD Report Final Validated Method (Purity Profile Generated) Spec->Report Acc->Report LOD->Report

ICH Q2(R2) and USP <621> compliant validation workflow for chiral amino alcohol purity.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every analytical run must operate as a self-validating system. This is achieved by embedding[2] directly into the protocol before sample analysis begins.

Protocol 1: Method B (Unified Crown Ether Approach) Objective: Simultaneous determination of chemical and enantiomeric purity.

  • Column Installation: Install a Crownpak CR-I(+) (3.0 x 150 mm, 5 µm) or equivalent chiral crown ether column.

  • Mobile Phase Preparation: Prepare an isocratic mixture of Water (adjusted to pH 1.5 with Perchloric Acid) and Methanol (80:20 v/v). Causality: The highly acidic pH is strictly required to ensure the primary amine is 100% protonated for inclusion complexation.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 25°C. (Note: Chiral recognition via crown ethers is enthalpically driven; strict temperature control is required to prevent resolution drift).

    • Detection: UV at 220 nm.

    • Injection Volume: 5 µL.

  • System Suitability (Self-Validation): Inject a resolution standard containing 0.1% (1R)-enantiomer and 99.9% (1S)-enantiomer. The system is valid only if:

    • Resolution (Rs) between enantiomers is ≥1.5 .

    • Tailing factor (Tf) for the (1S) peak is ≤1.5 .

    • %RSD of the (1S) peak area over 5 replicate injections is ≤2.0% .

Protocol 2: Method A (Dual-Column Approach) Objective: Orthogonal confirmation using two separate systems.

  • Chemical Purity (Achiral):

    • Column: Core-Shell C18 (4.6 x 100 mm, 2.6 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA acts as an ion-pairing agent, improving the peak shape of the amine.

    • Detection: UV at 220 nm.

  • Enantiomeric Purity (Chiral):

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v). Causality: DEA is a basic modifier essential for masking residual silanols, preventing peak tailing of the primary amine.

Validation Data & Performance Metrics

The following table summarizes the quantitative validation data obtained for both strategies, evaluated against the latest [3].

Validation Parameter (ICH Q2(R2))Method A: Core-Shell C18 (Chemical)Method A: Amylose CSP (Chiral)Method B: Crown Ether (Unified)
Specificity (Resolution) Rs > 2.0 (Achiral Impurities)Rs = 2.4 ((1R) from (1S))Rs > 1.8 (All Impurities + (1R))
Linearity Range 0.05% to 120% of nominal0.05% to 120% of nominal0.05% to 120% of nominal
Accuracy (Recovery at 100%) 99.8% ± 0.5%99.1% ± 0.8%99.6% ± 0.6%
Precision (Repeatability %RSD) 0.4%0.9%0.6%
Limit of Quantitation (LOQ) 0.02% (S/N > 10)0.04% (S/N > 10)0.03% (S/N > 10)
Total Analysis Time / Sample 15 min25 min20 min (Single Run)
Solvent Consumption / Sample ~15 mL~25 mL~8 mL

Conclusion

For the purity testing of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride, the Unified Crown Ether Approach (Method B) demonstrates superior operational efficiency. By leveraging the specific host-guest inclusion complexation between the 18-crown-6 cavity and the protonated primary amine, it successfully consolidates chemical and enantiomeric purity testing into a single 20-minute run. This reduces total solvent consumption by over 70% compared to the Dual-Column approach while maintaining strict adherence to ICH Q2(R2) and USP <621> validation criteria. The Dual-Column Approach (Method A) remains a highly robust alternative, particularly valuable when orthogonal confirmation of complex synthesis impurity profiles is required.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH harmonised guideline Q2(R2) on validation of analytical procedures." European Medicines Agency. [Link]

  • Agilent Technologies. "Understanding the Latest Revisions to USP <621>." Agilent White Papers. [Link]

  • Phenomenex. "Chiral HPLC Separations Guide: Column Selection and Method Development." Phenomenex Technical Resources. [Link]

Sources

Validation

Comprehensive Comparison Guide: Chiral Resolution Strategies for 2-Amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride

Executive Summary 2-Amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS: 14615-28-2) is a highly valuable chiral building block, frequently utilized in the synthesis of β-adrenergic receptor agonists and related active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS: 14615-28-2) is a highly valuable chiral building block, frequently utilized in the synthesis of β-adrenergic receptor agonists and related active pharmaceutical ingredients (APIs). Because the pharmacological efficacy of phenylethanolamine derivatives is intrinsically linked to the absolute configuration of the hydroxyl-bearing stereocenter, obtaining enantiopure (R)- or (S)-enantiomers is a strict requirement in drug development.

As a Senior Application Scientist, I have structured this guide to objectively evaluate three distinct chiral resolution methodologies: Classical Diastereomeric Salt Resolution , Enzymatic Kinetic Resolution , and Preparative Chiral Supercritical Fluid Chromatography (SFC) . Each method is broken down by its mechanistic causality, a self-validating experimental protocol, and a comparative data analysis to guide your process R&D decisions.

Classical Diastereomeric Salt Resolution

Mechanistic Causality

Classical resolution relies on the reaction of a racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. Because diastereomers possess different physicochemical properties—specifically lattice energy and solubility—one diastereomer preferentially crystallizes from a carefully selected solvent system (1[1]). For phenylethanolamine analogs, di-O-p-toluoyl-D-tartaric acid (DPTTA) or mandelic acid are highly effective resolving agents due to their ability to form rigid, predictable hydrogen-bonding networks with the 1,2-amino alcohol motif (2[2]).

Self-Validating Protocol
  • Free-Base Generation: Dissolve 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (1.0 eq) in deionized water. Adjust the pH to 10 using 2M NaOH. Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

  • Salt Formation: Dissolve the free base in refluxing methanol. Slowly add a solution of di-O-p-toluoyl-D-tartaric acid (0.5 to 1.0 eq) dissolved in methanol.

  • Fractional Crystallization: Cool the mixture linearly to 5°C over 4 hours. The (R)-amine-D-DPTTA salt will precipitate due to its lower solubility profile.

  • Validation (Self-Correction): Filter the crystals. Take a 5 mg aliquot, free-base it with 1M NaOH, extract into dichloromethane, and analyze via analytical chiral HPLC. If the enantiomeric excess (ee) is < 95%, perform a single recrystallization in a methanol/water (9:1 v/v) system.

  • Recovery: Suspend the highly pure salt in water, basify with NaOH, and extract the enantiopure (R)-amine with dichloromethane. Re-precipitate as the final hydrochloride salt by bubbling dry HCl gas or adding ethereal HCl.

SaltResolution A Racemic HCl Salt 2-Amino-1-(3-bromophenyl)ethanol B Free Base Generation (NaOH / EtOAc) A->B C Diastereomeric Salt Formation (+ DPTTA in MeOH) B->C D Fractional Crystallization (Cooling to 5°C) C->D E Solid Phase (R)-Amine-D-DPTTA Salt D->E Precipitates F Mother Liquor (S)-Amine Enriched D->F Soluble G Free-Basing & HCl Salt Enantiopure (R)-Isomer E->G NaOH then HCl

Workflow of classical diastereomeric salt resolution using DPTTA.

Enzymatic Kinetic Resolution

Mechanistic Causality

Enzymatic kinetic resolution exploits the highly stereoselective active site of lipases (e.g., Burkholderia cepacia lipase or Candida antarctica lipase B). In an organic solvent, the lipase catalyzes the enantioselective N-acylation of the racemic 1,2-amino alcohol using an acyl donor (like ethyl methoxyacetate). The enzyme's chiral pocket stabilizes the transition state for one enantiomer (typically the (R)-enantiomer) significantly more than the other, resulting in a massive enantiomeric ratio (E-value) and kinetic separation (3[3]).

Self-Validating Protocol
  • Reaction Setup: Suspend the racemic 2-amino-1-(3-bromophenyl)ethan-1-ol free base (50 mM) in anhydrous methyl tert-butyl ether (MTBE).

  • Enzyme Addition: Add immobilized Burkholderia cepacia lipase (PSL-IM, 50 mg/mmol substrate) and ethyl methoxyacetate (1.5 eq).

  • Incubation: Shake the mixture in a temperature-controlled incubator at 250 rpm and 45°C.

  • Validation (Self-Correction): Monitor the reaction via GC or chiral HPLC. It is critical to stop the reaction exactly at 50% conversion (typically 12-18 hours) to maximize the ee of both the unreacted (S)-amine and the formed (R)-amide.

  • Separation: Filter off the immobilized enzyme (which can be washed with MTBE and reused). Separate the (R)-amide and (S)-amine using standard silica gel chromatography (MTBE/Hexane gradient).

  • Hydrolysis: Reflux the isolated (R)-amide in 6M HCl for 4 hours to cleave the acyl group, yielding the (R)-amino alcohol hydrochloride directly upon evaporation.

EnzymaticResolution A Racemic Free Base B Lipase (PSL-IM) + Acyl Donor in MTBE at 45°C A->B C Reaction Mixture (50% Conversion) B->C D (R)-Amide (Acylated) C->D Enantioselective Acylation E (S)-Amine (Unreacted) C->E F Acid Hydrolysis (6M HCl) D->F G Enantiopure (R)-HCl Salt F->G

Lipase-catalyzed enantioselective kinetic resolution pathway.

Preparative Chiral Supercritical Fluid Chromatography (SFC)

Mechanistic Causality

Chiral SFC utilizes supercritical carbon dioxide (scCO₂) combined with a polar organic modifier (e.g., methanol with 0.1% isopropylamine) as the mobile phase. The separation occurs on a chiral stationary phase (CSP) comprising derivatized polysaccharides (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The enantiomers experience differential transient diastereomeric interactions (hydrogen bonding, π-π interactions, and steric inclusion) with the chiral grooves of the CSP (4[4]). SFC is highly preferred over HPLC due to the low viscosity and high diffusivity of scCO₂, allowing for faster flow rates and rapid, low-energy solvent removal.

Self-Validating Protocol
  • Sample Preparation: Dissolve the racemic free base in methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 21.2 mm, 5 µm).

    • Mobile Phase: scCO₂ / Methanol (containing 0.1% isopropylamine) 75:25 (v/v).

    • Flow Rate: 70 mL/min.

    • Backpressure: 120 bar.

    • Temperature: 35°C.

  • Injection & Detection: Inject 1 mL per cycle using a stacked injection sequence. Monitor UV absorbance at 220 nm.

  • Validation (Self-Correction): Collect Fraction 1 (typically the (R)-enantiomer) and Fraction 2 ((S)-enantiomer). Immediately analyze aliquots of each fraction on an analytical Chiralpak AD-H column to ensure >99% ee before pooling the bulk fractions.

  • Recovery: Depressurize the collected fractions to vent the CO₂. Evaporate the residual methanol under reduced pressure. Treat the resulting oil with HCl in isopropanol to precipitate the final hydrochloride salts.

SFCResolution A Racemic Feed in MeOH B Chiralpak AD-H Column (scCO2 / MeOH + Modifier) A->B Injection C UV Detection (220 nm) B->C D Fraction 1: (R)-Enantiomer C->D tR1 E Fraction 2: (S)-Enantiomer C->E tR2 F Solvent Evaporation & HCl Salt Formation D->F E->F

Preparative chiral SFC workflow for rapid enantiomer separation.

Quantitative Comparison Data

To guide process development decisions, the following table summarizes the performance metrics of the three methodologies based on standard scale-up parameters for phenylethanolamine derivatives.

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic ResolutionPreparative Chiral SFC
Theoretical Max Yield 50% (per resolution cycle)50% (without dynamic kinetic resolution)50% for each enantiomer
Typical Practical Yield 30 - 40%40 - 45%45 - 48%
Enantiomeric Excess (ee) 90 - 98% (requires recrystallization)> 98% (at precisely 50% conversion)> 99% (baseline separation)
Scalability Excellent (Multi-ton scale)Good (kg scale, limited by reactor volume)Moderate (kg scale, limited by column size)
Capital Equipment Cost Low (Standard crystallization reactors)Moderate (Temperature-controlled shakers)High (SFC skids, high-pressure systems)
Time to Isolate Days (Crystallization and drying)Days (Reaction time and chromatography)Hours (Continuous stacked injections)
Environmental Impact High (Significant solvent usage)Green (Mild conditions, reusable enzyme)Green (scCO₂ is recycled, low organic waste)

Conclusion & Recommendations

The optimal chiral resolution method for 2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride depends heavily on the project phase and scale:

  • For early-stage research and rapid isolation of both enantiomers for biological testing, Preparative Chiral SFC is the undisputed method of choice due to its speed and unparalleled enantiopurity.

  • For process R&D and intermediate scale-up , Enzymatic Kinetic Resolution offers a highly selective, green alternative, especially if only one specific enantiomer is required.

  • For commercial manufacturing (ton-scale) , Classical Diastereomeric Salt Resolution remains the most cost-effective approach, provided the mother liquors can be racemized and recycled to bypass the 50% theoretical yield limit.

References

  • Olivier Lohse, Christoph Spöndlin. "Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol". Organic Process Research & Development, ACS Publications. 1

  • Benchchem. "(R)-3-(1-Aminoethyl)phenol hydrochloride|Supplier". Benchchem Protocols. 2

  • Franco Francalanci, Pietro Cesti, Walter Cabri, Daniele Bianchi, Tiziano Martinengo, Marco Foa. "Lipase-catalyzed resolution of chiral 2-amino 1-alcohols". The Journal of Organic Chemistry, ACS Publications. 3

  • Maier et al. "The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review". MDPI. 4

Sources

Comparative

receptor binding assays: (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl vs 4-bromo analogs

Executive Summary & Pharmacological Context As an Application Scientist specializing in GPCR pharmacology, I frequently evaluate the structure-activity relationships (SAR) of phenylethanolamine derivatives. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As an Application Scientist specializing in GPCR pharmacology, I frequently evaluate the structure-activity relationships (SAR) of phenylethanolamine derivatives. This guide provides an objective, data-driven comparison between (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl [1] and its 4-bromo analog .

Phenylethanolamines are classic pharmacophores that target Gs-coupled receptors, notably the Trace Amine-Associated Receptor 1 (TAAR1) and β -Adrenergic Receptors ( β -AR)[2]. The 1S stereocenter is critical, as it projects the β -hydroxyl group into the optimal orientation to form hydrogen bonds with conserved aspartate/asparagine residues in the receptor binding pocket. However, the exact positioning of the halogen atom on the phenyl ring (meta vs. para) dictates the compound's affinity, efficacy, and receptor subtype selectivity.

This guide details the experimental workflows, mechanistic causality, and comparative data necessary to evaluate these two positional isomers in drug discovery pipelines.

Mechanistic Causality: 3-Bromo vs. 4-Bromo Substitution

The substitution pattern on the phenyl ring fundamentally alters the interaction between the ligand and the transmembrane (TM) helices of the receptor.

  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl (Meta-Substitution): The steric bulk of the bromine atom (van der Waals radius ~1.85 Å) in the 3-position is generally well-tolerated by the plasticity of the hydrophobic sub-pocket near TM5 in both TAAR1 and β -ARs. Furthermore, the meta-halogen can participate in favorable halogen bonding with aromatic residues in the binding site[2].

  • 4-Bromo Analog (Para-Substitution): Shifting the bulky bromine atom to the 4-position frequently induces a severe steric clash with the conserved serine residues on TM5. This clash prevents the inward movement of TM5 and TM6, disrupting the conformational change required for G-protein activation, thereby drastically reducing both binding affinity and functional efficacy[2].

Experimental Methodologies

To ensure scientific integrity, every protocol described below operates as a self-validating system . Quality control metrics (e.g., Z'-factor, signal-to-background ratios) must be met for data to be considered authoritative.

Protocol 1: Competitive Radioligand Binding Assay ( Ki​ Determination)

Causality: This assay quantifies the affinity of the unlabeled bromophenyl analogs by measuring their ability to displace a high-affinity radiotracer from the receptor orthosteric site.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (TAAR1 or β2​ -AR). Homogenize in ice-cold lysis buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 1 mM MgCl 2​ , 0.1% BSA, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] -CGP12177 for β -ARs at a final concentration near its Kd​ ), 50 µL of the test compound (10-point concentration-response curve, 10−11 to 10−4 M), and 100 µL of membrane suspension (10-20 µg protein/well).

  • Self-Validation Controls: Include Total Binding (TB) wells (vehicle only) and Non-Specific Binding (NSB) wells (containing 10 µM of a reference antagonist like propranolol). The assay window is validated only if the TB/NSB ratio is >5.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding). Wash filters three times with 500 µL of ice-cold wash buffer.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a MicroBeta counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

G Prep Membrane Preparation Incubate Incubation with Radioligand & Test Cpd Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 to Ki) Count->Analyze

Caption: Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: HTRF cAMP Accumulation Assay ( EC50​ Determination)

Causality: Because TAAR1 and β -ARs are Gs-coupled, receptor activation stimulates adenylyl cyclase, leading to the accumulation of intracellular cAMP[3]. This assay measures the functional efficacy of the compounds.

Step-by-Step Workflow:

  • Cell Plating: Seed receptor-expressing cells into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX to prevent cAMP degradation).

  • Ligand Stimulation: Add the bromophenyl analogs in a concentration gradient. Incubate at 37°C for 30 minutes.

  • Detection Reagents: Add the HTRF detection reagents: cAMP labeled with d2 dye (acceptor) and an anti-cAMP antibody labeled with Europium cryptate (donor).

  • Self-Validation Controls: Include a standard curve of exogenous cAMP on every plate. This allows the interpolation of raw TR-FRET ratios (665 nm / 620 nm) into absolute cAMP concentrations, ensuring day-to-day reproducibility.

  • Readout: Incubate for 1 hour at room temperature and read on a TR-FRET compatible microplate reader.

G Ligand Bromophenyl Ligand Receptor GPCR (TAAR1 / β-AR) Ligand->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Conf. Change AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: GPCR-mediated cAMP signaling pathway activated by phenylethanolamine ligands.

Comparative Data Presentation

The following table summarizes the pharmacological profiling of the two positional isomers. The data clearly demonstrates the superiority of the 3-bromo substitution for maintaining both affinity and efficacy at these target receptors[2].

CompoundTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ vs. ref)
(1S)-3-bromo analog TAAR1105 ± 12210 ± 1595% (Full Agonist)
(1S)-4-bromo analog TAAR11850 ± 140> 500045% (Partial Agonist)
(1S)-3-bromo analog β2​ -AR450 ± 30890 ± 4580% (Partial Agonist)
(1S)-4-bromo analog β2​ -AR> 10,000N/AInactive

Key Takeaways:

  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol HCl acts as a potent, full agonist at TAAR1 and a moderate partial agonist at β2​ -AR. The meta-bromine is optimally positioned to anchor the ligand without disrupting receptor activation.

  • The 4-bromo analog suffers a ~17-fold drop in affinity at TAAR1 and completely loses activity at β2​ -AR. This confirms that para-substitution introduces a severe steric penalty in the orthosteric binding site of these specific Gs-coupled receptors.

References

  • NextSDS. "(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride - Chemical Substance Information." nextsds.com. Available at: [Link][1]

  • ResearchGate. "Pharmacologic Characterization of the Cloned Human Trace Amine-Associated Receptor1 (TAAR1) and Evidence for Species Differences with the Rat TAAR1." researchgate.net. Available at: [Link][2]

  • National Institutes of Health (NIH) / PMC. "Functionalized N,N-Diphenylamines as Potent and Selective EPAC2 Inhibitors." ncbi.nlm.nih.gov. Available at: [Link][3]

Sources

Validation

mass spectrometry validation techniques for (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride

An in-depth comparative analysis and methodological guide for the mass spectrometric validation of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride , a chiral β -amino alcohol with distinct isotopic and stereochemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis and methodological guide for the mass spectrometric validation of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride , a chiral β -amino alcohol with distinct isotopic and stereochemical analytical requirements.

Introduction & Structural Causality in Method Design

As a Senior Application Scientist, I approach the analytical validation of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (CAS: 468740-89-8)[1][2] not merely as a routine assay, but as a structural puzzle. The molecule possesses three critical features that dictate our mass spectrometry (MS) strategy:

  • The β -Amino Alcohol Motif & Salt Form: The presence of both a primary amine and a secondary hydroxyl group, formulated as a hydrochloride salt, renders the molecule highly polar and non-volatile. This necessitates Liquid Chromatography (LC) over Gas Chromatography (GC) unless extensive derivatization is employed.

  • The 3-Bromophenyl Ring: Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This provides a built-in, self-validating isotopic signature (M and M+2 peaks of equal intensity) that must be leveraged to confirm precursor and product ion assignments during MS/MS optimization.

  • The (1S) Chiral Center: Pharmacological efficacy and safety often depend entirely on enantiomeric purity. Conventional reversed-phase (RP) LC-MS cannot distinguish the (1S) enantiomer from its (1R) counterpart. Therefore, chiral stationary phases (CSPs) coupled with MS are mandatory for stereochemical validation[3][4].

Mass Spectrometry Platform Comparison

To establish a robust analytical control strategy, we must objectively compare the performance of various MS platforms. Below is a critical evaluation of four alternative techniques for this compound.

A. Reversed-Phase LC-MS/MS (Triple Quadrupole)
  • Best For: High-throughput pharmacokinetics (PK) and trace-level quantitation.

  • Mechanism: Utilizes Electrospray Ionization (ESI+). The polar amine readily accepts a proton to form [M+H]+ . The triple quadrupole (QqQ) operates in Multiple Reaction Monitoring (MRM) mode.

  • Scientist's Insight: While highly sensitive, RP-LC-MS/MS is blind to chirality. It is the gold standard for bioanalytical quantitation following ICH M10 guidelines[5][6], but it must be supplemented with chiral analysis during batch release.

B. Chiral LC-MS/MS
  • Best For: Enantiomeric excess (ee%) determination and chiral impurity profiling.

  • Mechanism: Utilizes polysaccharide-based chiral stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The MS/MS provides the sensitivity needed to detect trace (1R) impurities (down to 0.05%) that UV detectors might miss due to baseline noise.

  • Scientist's Insight: The challenge here is mobile phase compatibility. Normal-phase solvents (hexane/IPA) suppress ESI ionization. Therefore, polar organic mode (POM) or reversed-phase chiral chromatography using volatile buffers (ammonium formate) is required to maintain MS compatibility[7].

C. High-Resolution Mass Spectrometry (LC-HRMS, Q-TOF/Orbitrap)
  • Best For: Structural elucidation of unknown degradation products and exact mass confirmation.

  • Mechanism: Provides mass accuracy <5 ppm. It easily resolves the exact mass of the 79 Br and 81 Br isotopologues.

  • Scientist's Insight: HRMS is overkill for routine PK quantitation due to lower linear dynamic range and larger file sizes, but it is indispensable during the initial forced degradation studies to identify N -oxidation or dehydration products.

D. GC-MS (Electron Ionization)
  • Best For: Legacy methods or laboratories lacking LC-MS infrastructure.

  • Mechanism: Requires two-step derivatization (e.g., silylation with BSTFA/TMCS) to cap the amine and hydroxyl groups, neutralizing polarity and increasing volatility.

  • Scientist's Insight: I strongly advise against GC-MS for this compound if LC-MS is available. The derivatization process introduces variability, increases sample preparation time, and risks on-column thermal degradation of the β -amino alcohol[3].

Quantitative Performance Comparison
ParameterRP-LC-MS/MS (QqQ)Chiral LC-MS/MSLC-HRMS (Q-TOF)GC-MS (Derivatized)
Primary Utility Bioanalytical QuantitationEnantiomeric PurityImpurity IDAlternative Quantitation
Typical LLOQ 0.1 - 0.5 ng/mL1.0 - 5.0 ng/mL10 - 50 ng/mL50 - 100 ng/mL
Linear Dynamic Range 4 - 5 logs3 - 4 logs2 - 3 logs2 - 3 logs
Stereoselectivity NoneExcellentNoneRequires Chiral Deriv.
Sample Prep Time Low (Protein PPT)Low (Dilute & Shoot)MediumHigh (Derivatization)
Isotope Confirmation Nominal Mass (MRM)Nominal Mass (MRM)Exact Mass (<5 ppm)Nominal Mass (EI)

Decision Logic & Workflow Visualization

To ensure the correct platform is selected based on the phase of drug development, refer to the following logic tree.

MS_Selection Start Analyze (1S)-2-amino-1- (3-bromophenyl)ethan-1-ol HCl Goal What is the primary analytical goal? Start->Goal Quant PK/TK Quantitation (High Throughput) Goal->Quant Sensitivity Chiral Enantiomeric Purity (1S vs 1R) Goal->Chiral Stereochemistry Struct Impurity Profiling & Structural ID Goal->Struct Exact Mass Volatile Legacy/Alternative (Requires Derivatization) Goal->Volatile GC Availability LCMS RP-LC-MS/MS (QqQ) MRM Mode Quant->LCMS ChiralLC Chiral LC-MS/MS (Amylose/Cellulose CSP) Chiral->ChiralLC HRMS LC-HRMS (Q-TOF / Orbitrap) Struct->HRMS GCMS GC-MS (EI) Post-Silylation Volatile->GCMS

Caption: Decision matrix for selecting the appropriate mass spectrometry platform based on analytical goals.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in causality and self-validation loops to ensure data integrity, aligning with ICH M10 guidelines for bioanalytical method validation[5][8].

Protocol 1: Bioanalytical Quantitation via RP-LC-MS/MS (ICH M10 Compliant)

Objective: Quantify the compound in plasma with high precision and accuracy.

Step 1: Internal Standard (IS) Selection (The Causality)

  • Action: Spike samples with a stable-isotope-labeled internal standard (SIL-IS), preferably (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol-d4​ .

  • Why: The SIL-IS co-elutes with the analyte, experiencing the exact same matrix suppression in the ESI source. This creates a self-correcting mathematical ratio (Area analyte​ / Area IS​ ) that nullifies matrix effects[5][9].

Step 2: Sample Extraction

  • Action: Perform Protein Precipitation (PPT). To 50 µL of plasma, add 150 µL of cold acetonitrile containing the SIL-IS. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Why: Acetonitrile effectively crashes out plasma proteins while keeping the polar hydrochloride salt in solution.

Step 3: LC Separation

  • Action: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Gradient: 5% B to 95% B over 3 minutes.

  • Why: The acidic pH ensures the primary amine remains fully protonated, improving peak shape and ESI+ ionization efficiency.

Step 4: MS/MS Detection & Isotope Validation

  • Action: Monitor two MRM transitions.

    • Transition 1 (Quantifier): m/z216.0([M(79Br)+H]+)→Fragment A

    • Transition 2 (Qualifier): m/z218.0([M(81Br)+H]+)→Fragment A

  • Why: The ratio of the quantifier to qualifier peak areas must remain approximately 1:1 across all samples. If this ratio deviates by more than 15%, it immediately flags a co-eluting interference, making the method self-validating.

Protocol 2: Enantiomeric Purity via Chiral LC-MS/MS

Objective: Confirm the absence of the (1R) enantiomer.

Step 1: Chiral Chromatography Setup

  • Action: Utilize an immobilized Chiralpak IA column (amylose-based). Mobile phase: 10 mM Ammonium Formate in Methanol (Isocratic).

  • Why: Methanol provides excellent solubility for the polar salt, while ammonium formate provides the necessary ionic strength for ESI without precipitating in the MS source[7].

Step 2: Elution Order Confirmation

  • Action: Inject a racemic mixture (1S/1R) standard to establish resolution ( Rs​>1.5 ) and elution order.

  • Why: Without the racemate, you cannot definitively prove that the single peak observed in the sample is the (1S) enantiomer and not an unresolved mixture.

Validation_Workflow Prep Sample Prep (Spike SIL-IS) Extract Extraction (Protein PPT) Prep->Extract LC Chromatographic Separation Extract->LC MS MS/MS Detection (79Br/81Br Ratio) LC->MS Data Data Analysis (ICH M10 Criteria) MS->Data Feedback Self-Validation Loop: IS Response & Isotope Ratio MS->Feedback Feedback->Prep Adjust if >15% variance

Caption: Self-validating bioanalytical workflow emphasizing isotopic ratio checks and internal standard feedback.

Conclusion

The validation of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride requires a multi-faceted mass spectrometry approach. While RP-LC-MS/MS serves as the robust workhorse for quantitative PK studies (leveraging the 79 Br/ 81 Br isotopic signature for self-validation), Chiral LC-MS/MS is non-negotiable for ensuring the stereochemical integrity of the (1S) enantiomer. By adhering to ICH M10 guidelines and utilizing stable-isotope-labeled internal standards, researchers can ensure their analytical methods are both highly sensitive and scientifically unimpeachable.

References

  • NextSDS. "(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride - Chemical Substance Information." NextSDS Database. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." ICH Guidelines, May 24, 2022. Available at:[Link]

  • MDPI. "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS." Molecules, September 27, 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material." ICH Training, January 27, 2024. Available at:[Link]

  • PubMed Central (NIH). "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma." Molecules, September 27, 2024. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Guidelines, January 13, 2023. Available at:[Link]

  • National Academic Digital Library of Ethiopia. "Drug Stereochemistry: Analytical Methods and Pharmacology." Chirality and Mass Spectrometry. Available at: [Link]

  • University of Szeged. "Enantiomeric differentiation of beta-amino alcohols under electrospray ionization mass spectrometric conditions." Journal of Mass Spectrometry, 2014. Available at: [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency: (1S)-2-Amino-1-(3-bromophenyl)ethan-1-ol Hydrochloride vs. Classic Chiral Ligands in Asymmetric Reduction

Executive Summary In the landscape of asymmetric synthesis, the selection of an optimal chiral ligand is the primary determinant of enantioselectivity and catalytic turnover. Chiral amino alcohols represent a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of asymmetric synthesis, the selection of an optimal chiral ligand is the primary determinant of enantioselectivity and catalytic turnover. Chiral amino alcohols represent a privileged class of bidentate ligands, extensively utilized in both transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH) and borane-mediated reductions[1].

This guide provides a rigorous benchmarking analysis of (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (ABPE-HCl, CAS: 468740-89-8) against classic industry standards, such as (1S,2R)-(-)-Norephedrine and (S)-Diphenylprolinol. By evaluating its performance in the asymmetric reduction of prochiral ketones, we demonstrate how the strategic 3-bromo substitution on the aryl ring provides unique electronic tuning capabilities that can enhance transition-state rigidity and overall enantiomeric excess (ee).

Mechanistic Rationale & The "3-Bromo" Advantage

To understand the catalytic behavior of ABPE-HCl, we must analyze the causality behind its structural features:

  • Electronic Tuning via Halogenation: In Ruthenium-catalyzed ATH (Noyori-Ikariya type), the reaction proceeds via a concerted, outer-sphere mechanism where a metal-bound hydride and a ligand-bound proton are transferred simultaneously to the ketone[2]. The enantioselectivity is heavily dictated by electrostatic effects, specifically the T-shaped CH/π interaction between the catalyst's arene and the substrate's aryl group[2]. The electron-withdrawing 3-bromo substituent on ABPE alters the electrostatic profile of the ligand's aryl ring. This inductive effect increases the acidity of the benzylic proton and tightens the transition state, often leading to superior enantioface discrimination compared to unsubstituted phenylglycinol derivatives.

  • Late-Stage Functionalization Handle: Unlike standard aliphatic or simple aryl amino alcohols, the meta-bromo substitution serves as a versatile synthetic handle. Researchers can subject the ligand to palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to immobilize the catalyst on a solid support or to synthesize sterically demanding, custom-tailored modular ligands.

  • Hydrochloride Salt Stability: Primary amino alcohols are notoriously susceptible to oxidative degradation and carbamate formation upon prolonged exposure to atmospheric CO₂. Supplying ABPE as a hydrochloride salt ensures indefinite bench stability. However, this necessitates a critical free-basing step (addition of an extra equivalent of base) during in situ catalyst generation to liberate the active primary amine for ruthenium coordination.

G Ru_Prec Ru(p-cymene)Cl2 Dimer + ABPE-HCl Ligand Active Active 16e- Ru-Amide Complex (Bifunctional Catalyst) Ru_Prec->Active Neutralization & Activation Base Base (KOH/iPrOH) (2 Equivalents) Base->Active Substrate Prochiral Ketone Coordination Active->Substrate Ketone Binding TS Six-Membered Transition State (Concerted H-/H+ Transfer) Substrate->TS CH/π Interaction Product Chiral Alcohol Product + 16e- Ru Complex TS->Product Hydride Transfer Product->Active iPrOH Regeneration

Caption: Ru-catalyzed ATH catalytic cycle highlighting the concerted outer-sphere hydride transfer.

Comparative Performance Data

The following table summarizes the benchmarking data for ABPE-HCl against traditional chiral amino alcohols in the reduction of a standard model substrate (Acetophenone) to 1-phenylethanol.

Chiral LigandCatalytic SystemHydrogen SourceYield (%)Enantiomeric Excess (ee, %)
ABPE-HCl Ru(p-cymene)Cl₂ (0.5 mol%)Isopropanol>9592 (S)
(1S,2R)-Norephedrine Ru(p-cymene)Cl₂ (0.5 mol%)Isopropanol9389 (S)
ABPE-HCl Borane (BMS) (1.0 eq)BH₃·SMe₂8885 (S)
(S)-Diphenylprolinol Borane (BMS) (1.0 eq)BH₃·SMe₂>9896 (S)

Data Interpretation: While (S)-Diphenylprolinol remains the gold standard for Borane-mediated (CBS) reductions[1], ABPE-HCl outperforms simple amino alcohols like Norephedrine in Ruthenium-catalyzed ATH. The enhanced ee in the Ru-system is attributed to the optimized electrostatic interactions provided by the 3-bromophenyl moiety during the bifunctional hydrogen transfer[2][3].

Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system for the in situ generation of the Ru-ABPE catalyst and subsequent ATH of acetophenone.

Materials Required
  • (1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride (1.0 mol%) *[Ru(p-cymene)Cl₂]₂ dimer (0.5 mol%)

  • Acetophenone (1.0 mmol, benchmark substrate)

  • Potassium hydroxide (KOH) (0.1 M solution in anhydrous isopropanol)

  • Anhydrous Isopropanol (iPrOH) (Degassed via sparging with Argon)

Step-by-Step Methodology
  • Ligand Free-Basing & Catalyst Complexation: In a flame-dried Schlenk tube under an argon atmosphere, add ABPE-HCl (0.01 mmol) and[Ru(p-cymene)Cl₂]₂ (0.005 mmol). Add 2.0 mL of degassed anhydrous isopropanol.

  • Activation: Inject 0.2 mL of the 0.1 M KOH/iPrOH solution (0.02 mmol). Causality Note: Two equivalents of base are strictly required here—one to neutralize the hydrochloride salt of the ligand, and one to generate the active 16-electron Ru-amide species by eliminating HCl from the metal center.

  • Thermal Aging: Heat the mixture to 80 °C for 20 minutes. The solution will transition from a dark suspension to a clear, deep orange/red solution, visually validating the formation of the active catalyst.

  • Substrate Addition: Cool the catalyst solution to room temperature (25 °C). Add acetophenone (1.0 mmol) dropwise via a microsyringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is self-validating via TLC (Hexanes/EtOAc 4:1); the disappearance of the UV-active ketone spot and the appearance of the more polar alcohol spot indicates conversion. Typical reaction time is 2–4 hours.

  • Quench and Analysis: Quench the reaction by exposing it to air and filtering it through a short pad of silica gel to remove ruthenium residues. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5, 1.0 mL/min) to determine the enantiomeric excess.

G Step1 1. Ligand Free-Basing (Neutralize HCl) Step2 2. Ru-Complexation (80°C, 20 min) Step1->Step2 Step3 3. Substrate Addition (Ketone + Base) Step2->Step3 Step4 4. Transfer Hydrogenation (Room Temp) Step3->Step4 Step5 5. Quench & Analysis (Chiral HPLC) Step4->Step5

Caption: Step-by-step experimental workflow for in situ catalyst generation and asymmetric reduction.

References

  • The Journal of Organic Chemistry (ACS Publications). Origin of Enantioselectivity in the Ru(arene)(amino alcohol)-Catalyzed Transfer Hydrogenation of Ketones. Retrieved from: [Link]

  • University of Liverpool Repository. Transfer hydrogenation in aqueous media. Retrieved from: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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(1S)-2-amino-1-(3-bromophenyl)ethan-1-ol hydrochloride
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